Cephalexin
Description
This compound is the first of the first generation cephalosporins. This antibiotic contains a beta lactam and a dihydrothiazide. This compound is used to treat a number of susceptible bacterial infections through inhibition of cell wall synthesis. This compound was approved by the FDA on 4 January 1971.
This compound anhydrous is a Cephalosporin Antibacterial.
Keflet has been reported in Streptomyces with data available.
This compound is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, this compound is more active against gram-positive and less active against gram-negative organisms.
This compound Anhydrous is the anhydrous form of this compound, a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 6 approved and 13 investigational indications.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
See also: Ceftazidime (related); Cefaclor (narrower); Cefazolin (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |
| Record name | Cephalexin [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022780 | |
| Record name | Cephalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
15686-71-2 | |
| Record name | Cephalexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalexin [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalexin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALEXIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHALEXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326.8 °C | |
| Record name | Cephalexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Advent of Oral Carbapenem Therapy: A Technical Deep Dive into Tebipenem Pivoxil Hydrobromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. For decades, carbapenems have served as a last line of defense against these resilient pathogens, but their exclusive intravenous administration has limited their use to hospital settings. This guide provides a comprehensive technical overview of a groundbreaking development in antibacterial therapy: tebipenem pivoxil hydrobromide, the first orally bioavailable carbapenem antibiotic.
Tebipenem pivoxil hydrobromide is an oral prodrug of tebipenem, a broad-spectrum carbapenem with potent activity against a wide array of Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2] Its development marks a significant milestone, offering the potential to transition patients from intravenous to oral therapy for serious infections, thereby reducing hospital stays and healthcare costs.
Mechanism of Action
Tebipenem, the active moiety of tebipenem pivoxil hydrobromide, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By inactivating these proteins, tebipenem disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3] Tebipenem has shown potent binding to multiple PBPs, primarily PBP 2 in Gram-negative bacteria.[5][6]
In Vitro Activity
Tebipenem demonstrates potent in vitro activity against a broad spectrum of clinical isolates, including many MDR strains. Its activity is particularly notable against Enterobacterales, including those producing ESBLs.
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Klebsiella pneumoniae | 0.03 | 0.06 |
| Proteus mirabilis | 0.06 | 0.12 |
| ESBL-producing Enterobacterales | 0.03 | 0.25 |
| Streptococcus pneumoniae | ≤0.063 | ≤0.063 |
| Haemophilus influenzae | ≤1 | ≤1 |
Data compiled from multiple in vitro studies.[7][8][9][10]
Pharmacokinetics
Following oral administration, tebipenem pivoxil hydrobromide is rapidly absorbed and converted to its active form, tebipenem, by intestinal esterases.[3]
| Parameter | Healthy Volunteers (600 mg single dose) | Patients with cUTI/AP (600 mg multiple doses) |
| Cmax (mg/L) | ~15.1 | ~11.37 |
| Tmax (h) | ~1.5 | ~1.00 |
| AUC0-8h (mg·h/L) | ~17.9 | Not directly comparable |
| Half-life (h) | ~0.83 | ~1.0 |
| Urinary Excretion (%) | ~55-60 | Not reported |
Data from studies in healthy adults and patients with complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[2][11][12]
Clinical Efficacy: The ADAPT-PO Trial
The pivotal Phase 3 ADAPT-PO (Acinetobacter Directed and Protocol-Tailored) trial was a randomized, double-blind, double-dummy study that compared the efficacy and safety of oral tebipenem pivoxil hydrobromide with intravenous ertapenem in patients with cUTI or AP.[13][14]
Experimental Protocol: ADAPT-PO Trial
-
Objective: To assess the non-inferiority of oral tebipenem pivoxil hydrobromide compared to intravenous ertapenem for the treatment of cUTI or AP.[13]
-
Study Design: A multinational, randomized, double-blind, double-dummy, non-inferiority trial.[13][15] A total of 1372 hospitalized adult patients were enrolled.[13]
-
Patient Population: Hospitalized adult patients with a diagnosis of cUTI or acute pyelonephritis.[13]
-
Treatment Arms:
-
Duration of Therapy: 7 to 10 days.[17]
-
Primary Endpoint: Overall response at the test-of-cure visit (Day 19 ± 2 days), defined as a composite of clinical cure and microbiological eradication. The non-inferiority margin was set at 12.5%.[13][14]
-
Key Secondary Endpoint: Clinical cure rate at the test-of-cure visit.[13]
Results of the ADAPT-PO Trial
The ADAPT-PO trial successfully met its primary endpoint, demonstrating the non-inferiority of oral tebipenem pivoxil hydrobromide to intravenous ertapenem.
| Endpoint | Tebipenem Pivoxil HBr (n=449) | Ertapenem (n=419) | Difference (95% CI) |
| Overall Response | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7 to 3.2) |
| Clinical Cure | 93.1% | 93.6% | -0.6% (-4.0 to 2.8) |
Data from the microbiologic intention-to-treat population in the ADAPT-PO trial.[13][14]
Adverse events were comparable between the two treatment groups, with the most common being mild diarrhea and headache.[13]
Antimicrobial Susceptibility Testing
The in vitro susceptibility of tebipenem is determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution
-
Methodology: Conforms to the guidelines provided in the CLSI M07 document.[9]
-
Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Test Medium: Cation-adjusted Mueller-Hinton broth is typically used.
-
Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
Tebipenem pivoxil hydrobromide represents a paradigm shift in the treatment of infections caused by MDR Gram-negative bacteria. Its oral bioavailability, coupled with a potent and broad spectrum of activity, offers a much-needed alternative to intravenous carbapenem therapy. The robust data from in vitro studies and the pivotal ADAPT-PO clinical trial underscore its potential to improve patient outcomes, reduce healthcare costs, and combat the growing threat of antimicrobial resistance. As this novel agent moves towards broader clinical use, it will be a critical tool in the armamentarium against serious bacterial infections.
References
- 1. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. 2236. Effectiveness of TBP-PI-HBr in Patients with Instrumentation, Anatomic or Functional Abnormalities: Secondary Analysis from ADAPT-PO - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacology of Cephalexin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalexin is a first-generation cephalosporin antibiotic with a well-established safety and efficacy profile. It is widely prescribed for the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols for key pharmacological and microbiological assays are provided, along with quantitative data presented in structured tables and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a semi-synthetic, orally administered beta-lactam antibiotic belonging to the first generation of cephalosporins.[1] Since its approval by the U.S. Food and Drug Administration (FDA) in 1970, it has become a cornerstone in the treatment of uncomplicated bacterial infections.[2] Its clinical utility stems from its effectiveness against a range of Gram-positive and some Gram-negative bacteria, coupled with favorable pharmacokinetic properties.[1][3] This guide delves into the fundamental pharmacological principles that govern the therapeutic action of this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer.[2] this compound's mechanism of action can be delineated as follows:
-
Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane.[2][4] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains.[1][2]
-
Inhibition of Peptidoglycan Synthesis: By binding to PBPs, this compound blocks the transpeptidation reaction, thereby preventing the formation of a rigid and stable cell wall.[1][5]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]
Figure 1: Mechanism of action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, minimal metabolism, and primary excretion through the kidneys.
Absorption
This compound is well-absorbed from the gastrointestinal tract following oral administration, with nearly 100% oral bioavailability.[6] Peak plasma concentrations are typically reached within one hour of administration.[2][5]
Distribution
This compound is widely distributed throughout the body tissues and fluids.[5] However, it does not readily penetrate the cerebrospinal fluid.[3] The volume of distribution is relatively small, and it exhibits low binding to plasma proteins.[7]
Metabolism
This compound is not significantly metabolized in the body.[5][6]
Excretion
The primary route of elimination for this compound is renal excretion.[5] Over 90% of the administered dose is excreted unchanged in the urine within 8 hours through both glomerular filtration and tubular secretion.[1][6] This results in high urinary concentrations, making it particularly effective for urinary tract infections.[2][3] The elimination half-life is short, typically ranging from 0.5 to 1.2 hours in individuals with normal renal function.[7]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~90-100% | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2][5] |
| Peak Plasma Concentration (Cmax) - 250 mg dose | 7.7 - 9 µg/mL | [6][8] |
| Peak Plasma Concentration (Cmax) - 500 mg dose | 12.3 - 18 µg/mL | [6][8] |
| Plasma Protein Binding | 10-15% | [2][6] |
| Volume of Distribution (Vd) | 0.23 L/kg | [7] |
| Metabolism | Not significant | [5][6] |
| Primary Route of Excretion | Renal | [5] |
| Percentage Excreted Unchanged in Urine | >90% within 8 hours | [1][6] |
| Elimination Half-life (t½) | 0.5 - 1.2 hours | [7] |
Pharmacodynamics
The pharmacodynamic efficacy of this compound, like other beta-lactam antibiotics, is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting organism (%T > MIC).[8]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Susceptible Organisms
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (methicillin-susceptible) | 4 | 8 | [9] |
| Streptococcus pyogenes | - | 0.12 - 1 | [8] |
| Streptococcus pneumoniae | 64 | 128 | [8] |
| Escherichia coli | - | - | [8] |
| Klebsiella pneumoniae | - | - | [8] |
| Proteus mirabilis | - | - | [2] |
Note: MIC values can vary depending on the geographical location and the specific strain of bacteria. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide interpretive criteria for this compound susceptibility. For Enterobacteriaceae, a susceptible breakpoint is typically ≤8 mg/L.[8]
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms, which can compromise its clinical effectiveness.
-
Enzymatic Degradation: The most common mechanism of resistance is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of this compound, rendering the antibiotic inactive.[2][10]
-
Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[2][10]
-
Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[10]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, maintaining a low intracellular concentration of the antibiotic.[2]
Figure 2: Key mechanisms of bacterial resistance to this compound.
Experimental Protocols
Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a method for the determination of this compound concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples with K2EDTA as anticoagulant.
-
This compound-d5 (internal standard).
-
Acetonitrile (98%).
-
Mixed organic solvent (water:formic acid:1mol/L ammonium acetate, 100:0.1:0.1 v/v/v).
-
96-well deep-well plates.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: a. To 100 µL of plasma sample in a 96-well deep-well plate, add 5 µL of 98% acetonitrile and mix. b. Add 5 µL of 0.04 µg/µL this compound-d5 internal standard solution and mix. c. Add 1000 µL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes at 6°C. d. Transfer 20 µL of the supernatant to a new 96-well plate containing 980 µL of the mixed organic solvent. e. Vortex the plate and centrifuge at 3000 rpm for 5 minutes at 6°C.
-
LC-MS/MS Analysis: a. Inject an appropriate volume of the final sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 column. c. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). d. Quantification is based on the peak area ratio of this compound to the internal standard.
Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound powder.
-
Bacterial isolate to be tested.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
Procedure:
-
Antimicrobial Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as recommended by CLSI.
-
Preparation of Antimicrobial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Figure 3: Workflow for this compound MIC determination.
Nitrocefin-Based Beta-Lactamase Assay
This protocol provides a rapid method for the detection of beta-lactamase activity using the chromogenic cephalosporin, nitrocefin.
Materials:
-
Nitrocefin powder.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.0.
-
Bacterial colonies to be tested.
-
Microscope slides or filter paper.
Procedure:
-
Nitrocefin Solution Preparation: a. Prepare a stock solution of nitrocefin at approximately 10 mg/mL in DMSO. b. Prepare a working solution by diluting the stock solution in PBS to a final concentration of 0.5-1.0 mg/mL. The working solution should be yellow.
-
Slide Assay: a. Place a drop of the nitrocefin working solution on a clean microscope slide. b. Using a sterile loop, pick a well-isolated colony of the test organism and emulsify it in the drop of nitrocefin. c. Observe for a color change from yellow to red. A positive result is indicated by a color change within 30 minutes.
-
Filter Paper Assay: a. Place a piece of filter paper in a sterile petri dish and saturate it with the nitrocefin working solution. b. Smear a colony of the test organism onto the impregnated filter paper. c. A positive reaction is indicated by the development of a red color within 30 minutes.
Competitive Penicillin-Binding Protein (PBP) Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a radiolabeled beta-lactam, such as [3H]penicillin G.
Materials:
-
Bacterial cell membrane preparation containing PBPs.
-
[3H]penicillin G.
-
Varying concentrations of unlabeled this compound.
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus.
-
Fluorography reagents.
-
Scintillation counter.
Procedure:
-
Competitive Binding: a. Incubate the bacterial membrane preparation with various concentrations of unlabeled this compound for a specified time to allow for binding to the PBPs. b. Add a fixed, saturating concentration of [3H]penicillin G to the mixture and incubate to label the PBPs that are not bound by this compound.
-
SDS-PAGE: a. Stop the binding reaction and solubilize the membrane proteins. b. Separate the PBP-beta-lactam complexes by SDS-PAGE.
-
Detection and Quantification: a. Visualize the radiolabeled PBPs by fluorography. b. Excise the PBP bands from the gel and quantify the amount of bound [3H]penicillin G using a scintillation counter.
-
Data Analysis: a. The concentration of this compound that inhibits 50% of the binding of [3H]penicillin G (IC50) is determined. This value is inversely proportional to the binding affinity of this compound for the specific PBP.
Conclusion
This compound remains a clinically important antibiotic due to its efficacy against common pathogens and its favorable pharmacological profile. A thorough understanding of its mechanism of action, pharmacokinetics, pharmacodynamics, and the molecular basis of resistance is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other beta-lactam antibiotics in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. interesjournals.org [interesjournals.org]
- 8. EUCAST: Disk Diffusion Implementation [eucast.org]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Cephalexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed oral therapeutic agent. As a solid dosage form, its physicochemical properties, including solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. The ability of this compound to exist in different crystalline forms, known as polymorphs, as well as hydrated and solvated states, is of critical importance in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its known solid forms. It consolidates crystallographic and physicochemical data, details experimental protocols for characterization, and presents logical workflows and mechanistic pathways to aid in research and development.
Introduction to this compound and the Importance of Polymorphism
This compound is a β-lactam antibiotic that functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls[1][2][3]. It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria[1]. The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its therapeutic efficacy. Polymorphism, the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice, can alter a drug's melting point, solubility, dissolution rate, and stability[4]. For this compound, which is known to form hydrates, understanding and controlling its solid-state forms are crucial for ensuring consistent product quality and performance.
The most common and commercially available form of this compound is the monohydrate[5][6]. However, other forms, such as a dihydrate and anhydrous crystals, have been reported, each with unique structural and physical properties[7][8].
Known Crystalline Forms of this compound
This compound primarily exists as a monohydrate, but a dihydrate and anhydrous forms have also been identified. Each form possesses a distinct crystal structure, leading to different physicochemical properties.
This compound Monohydrate
This compound monohydrate is the most extensively studied crystalline form. Its structure has been elucidated using synchrotron X-ray powder diffraction data[7][9]. In this form, the this compound molecule exists as a zwitterion, containing both ammonium and carboxylate groups[7][9]. The crystal structure is characterized by a network of hydrogen bonds involving the this compound molecules and the water of hydration[7][9].
This compound Dihydrate
A dihydrate form of this compound has also been identified, which is described as a "channel hydrate"[8][10]. This structure is characterized by channels within the crystal lattice that accommodate water molecules. This structural feature allows for the relatively facile movement of water into and out of the crystal, leading to a range of hydration states[7][8]. The maximum hydration state of two water molecules is typically achieved only at high relative humidities[8][10]. While the general molecular arrangement is similar to the monohydrate, the differences in lattice parameters result in distinct powder X-ray diffraction patterns[7].
Anhydrous this compound
Anhydrous forms of this compound have been mentioned in the literature, though detailed crystallographic data are less common[11][12]. These forms are typically obtained through the dehydration of the hydrated forms. The absence of water molecules in the crystal lattice leads to a different packing arrangement and, consequently, different physical properties compared to the hydrates.
Quantitative Physicochemical and Crystallographic Data
The following tables summarize the available quantitative data for the different forms of this compound to facilitate comparison.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | This compound Monohydrate | This compound Dihydrate (partially dehydrated to 1.9 H₂O) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2 | C2 |
| a (Å) | 27.32290(17)[7][9] | Data not available in a complete format |
| b (Å) | 11.92850(4)[7][9] | Data not available in a complete format |
| c (Å) | 16.75355(8)[7][9] | Data not available in a complete format |
| β (°) ** | 108.8661(4)[7][9] | Data not available in a complete format |
| Volume (ų) ** | 5166.99(3)[7][9] | Data not available in a complete format |
| Z | 12[7][9] | Data not available in a complete format |
Table 2: Physicochemical Properties of this compound Forms
| Property | This compound Monohydrate | This compound Anhydrous |
| Molecular Formula | C₁₆H₁₇N₃O₄S · H₂O | C₁₆H₁₇N₃O₄S |
| Molecular Weight | 365.41 g/mol | 347.39 g/mol [13] |
| Melting Point | Decomposes, with discoloration around 100°C and an exothermic event around 190-198°C[3][13][14] | >161°C (decomposes)[15] |
| Solubility in Water | Low, approx. 1-2 mg/mL at room temperature[5][6]. Another source reports 10 mg/mL[16]. | Data not readily available |
| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL[17] | Data not readily available |
| Solubility in DMSO | Approx. 5 mg/mL[2] | Data not readily available |
Experimental Protocols for Characterization
The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases.
-
Objective: To obtain a diffraction pattern unique to the crystalline form of this compound.
-
Instrumentation: A laboratory X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a position-sensitive detector.
-
Sample Preparation: A small amount of the this compound powder (approximately 10-20 mg) is gently ground with a mortar and pestle to ensure particle size uniformity and reduce preferred orientation[18]. The powder is then packed into a sample holder with a shallow cavity.
-
Data Collection:
-
The sample is scanned over a 2θ range of 5° to 40°.
-
A step size of 0.02° 2θ and a counting time of 1-2 seconds per step are typically employed.
-
The sample holder is often rotated during analysis to further minimize preferred orientation effects.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for characteristic peak positions and relative intensities. This "fingerprint" is compared to reference patterns of known this compound forms for identification.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.
-
Objective: To determine the temperatures and enthalpies of thermal events like dehydration and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound powder (typically 3-7 mg) is accurately weighed into an aluminum DSC pan[1]. The pan is then hermetically sealed.
-
Data Collection:
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., dehydration, melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up. For this compound monohydrate, a broad endotherm around 76.1°C (dehydration) followed by a sharp exotherm around 189.9°C (decomposition) is often observed[3][14].
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature.
-
Objective: To quantify the loss of volatiles, such as water in hydrated forms of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in a tared TGA pan.
-
Data Collection:
-
The sample is heated at a constant rate, such as 10°C/min, under a nitrogen purge.
-
The temperature is ramped through the range where dehydration is expected to occur (e.g., from ambient to 150°C).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. For this compound monohydrate, a weight loss corresponding to one molecule of water is expected.
Visualizing Key Processes and Relationships
Graphviz diagrams are provided to illustrate important workflows and mechanisms related to this compound polymorphism and its mode of action.
Mechanism of Action
This compound exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by its binding to penicillin-binding proteins (PBPs).
Caption: this compound inhibits bacterial cell wall synthesis by binding to PBPs.
Polymorphic Interconversion
The hydrated forms of this compound can convert to the anhydrous form upon heating, and this process can be reversible under certain humidity conditions.
Caption: Interconversion pathways between hydrated and anhydrous forms of this compound.
Experimental Workflow for Polymorph Screening
A systematic approach is necessary to identify and characterize the different solid forms of this compound.
Caption: A systematic workflow for the screening and characterization of this compound polymorphs.
Conclusion
The solid-state properties of this compound are of paramount importance for its formulation, stability, and therapeutic effectiveness. This guide has synthesized the current knowledge on the crystal structure and polymorphism of this compound, with a focus on its monohydrate, dihydrate, and anhydrous forms. The provided data tables, experimental protocols, and graphical representations of key processes offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding and meticulous control of this compound's solid-state forms are essential for the development of robust and reliable pharmaceutical products. Further research to fully characterize the dihydrate and anhydrous forms would be beneficial to the scientific community.
References
- 1. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent solid forms of antibiotic this compound towards improved chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound [dailymed.nlm.nih.gov]
- 6. This compound FOR ORAL SUSPENSION USP, 125 mg/5 mL and 250 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Crystal structure of this compound monohydrate, C16H17N3O4S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. This compound: a channel hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. This compound | 15686-71-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. usbio.net [usbio.net]
- 16. mpbio.com [mpbio.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. icdd.com [icdd.com]
- 19. ruj.uj.edu.pl [ruj.uj.edu.pl]
The Pharmacokinetics of Cephalexin: A Deep Dive into Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of cephalexin in key preclinical animal models: the rat, mouse, dog, and monkey. This compound, a first-generation cephalosporin antibiotic, has been a cornerstone in treating bacterial infections for decades. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in these animal models is crucial for the non-clinical safety assessment and for predicting its pharmacokinetic behavior in humans. This document summarizes quantitative data, details experimental methodologies, and provides visual workflows to aid researchers in their drug development endeavors.
Executive Summary
This compound is generally characterized by rapid absorption and elimination in preclinical species. It is primarily excreted unchanged in the urine, with minimal metabolism observed. While the oral bioavailability of this compound is significant in most species, there are notable differences in pharmacokinetic parameters across the animal models discussed. This guide presents a comparative analysis of these parameters to inform species selection and dose-regimen design in preclinical studies.
Comparative Pharmacokinetics of this compound
The following tables summarize the key pharmacokinetic parameters of this compound in rats, mice, dogs, and monkeys following oral and intravenous administration. These values have been compiled from various studies and represent a harmonized view of the available data. It is important to note that variations in study design, such as dose, formulation, and analytical methodology, can influence these parameters.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Preclinical Animal Models
| Parameter | Rat | Mouse | Dog | Monkey |
| Dose (mg/kg) | 20 - 100 | 20 - 50 | 10 - 50 | 25 - 50 |
| Cmax (µg/mL) | 15 - 40 | 10 - 25 | 18.6 - 20.3[1] | ~15-20 |
| Tmax (h) | 0.2 - 1.1[2] | ~0.5 - 1.0 | 1.8 - 1.9[1][2] | ~1.0 - 2.0 |
| AUC (µg·h/mL) | 30 - 100 | 20 - 50 | ~60 - 72 | ~40 - 60 |
| t½ (h) | 1.0 - 2.0 | ~0.5 - 1.0 | 1.5 - 2.5 | ~1.0 - 2.0 |
| Oral Bioavailability (%) | 50 - 70 | 12.6[3] | 57 - 75[4] | ~50-60 |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Preclinical Animal Models
| Parameter | Rat | Mouse | Dog | Monkey |
| Dose (mg/kg) | 10 - 50 | 10 - 20 | 10 - 20 | 20 |
| C₀ (µg/mL) | 50 - 150 | 40 - 80 | 30 - 50 | ~100 |
| AUC (µg·h/mL) | 40 - 120 | 25 - 60 | 40 - 60 | ~70 |
| t½ (h) | 0.5 - 1.0 | ~0.3 - 0.7 | 1.0 - 1.5 | ~1.0 |
| Vd (L/kg) | 0.3 - 0.5 | 0.4 - 0.6 | 0.3 - 0.4 | ~0.3 |
| CL (L/h/kg) | 0.5 - 1.0 | 0.8 - 1.5 | 0.2 - 0.4 | ~0.4 |
| Protein Binding (%) | 10 - 20 | 10 - 15 | 10 - 25 | 15 - 25 |
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in this guide.
Oral Administration (Gavage) in Rats/Mice
This protocol outlines the procedure for single-dose oral administration of this compound to rats or mice for pharmacokinetic analysis.
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure gastric emptying and reduce variability in absorption.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
Dosing:
-
Weigh each animal to determine the precise volume of the dosing formulation to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal briefly after dosing to ensure no immediate adverse effects.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture). The specific blood collection protocol will vary by species and study design.
Intravenous Administration in Dogs
This protocol describes the procedure for a single intravenous bolus injection of this compound in dogs.
Materials:
-
Sterile this compound solution for injection
-
Sterile syringes and needles (e.g., 22-25 gauge)
-
Catheter (optional, for repeated sampling)
-
Clippers and surgical scrub
-
Restraint equipment
Procedure:
-
Animal Preparation: Acclimatize the dogs to the study environment. Fasting is typically not required for IV studies but may be done to maintain consistency with oral dosing arms.
-
Dose Preparation: Prepare the sterile this compound solution for injection at the target concentration.
-
Dosing:
-
Weigh the dog to calculate the exact dose volume.
-
Restrain the animal and clip the fur over a suitable vein (e.g., cephalic or saphenous vein).
-
Aseptically prepare the injection site.
-
Administer the this compound solution as a bolus injection over a defined period (e.g., 1-2 minutes).
-
-
Blood Sampling: Collect blood samples from a contralateral vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
Plasma Sample Preparation and HPLC Analysis
This protocol outlines a typical procedure for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer)
-
Acetonitrile
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
Centrifuge
-
Vortex mixer
-
This compound analytical standard
-
Internal standard (e.g., cefadroxil)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution and vortex briefly.
-
Add 200 µL of a protein precipitating agent (e.g., 10% TCA in acetonitrile) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
-
HPLC Analysis:
-
Set the HPLC system parameters (e.g., mobile phase composition, flow rate, column temperature, and UV detection wavelength [typically around 260 nm]).
-
Inject a standard curve of this compound and the prepared samples onto the column.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.
Conclusion
The pharmacokinetic profile of this compound has been well-characterized in several key preclinical species. This guide provides a consolidated resource for researchers, summarizing critical pharmacokinetic parameters and detailing essential experimental protocols. The observed inter-species differences highlight the importance of careful species selection in preclinical development programs. The provided workflows offer a visual guide to the standard procedures in conducting pharmacokinetic evaluations of this compound. This information is intended to support the design of robust preclinical studies and facilitate the translation of non-clinical findings to the clinical setting.
References
- 1. Pharmacokinetics of cefovecin in cynomolgus macaques (Macaca fascicularis), olive baboons (Papio anubis), and rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Cefovecin in Cynomolgus Macaques (Macaca fascicularis), Olive Baboons (Papio anubis), and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Spectroscopic analysis of Cephalexin and its metabolites
Executive Summary
Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections. Its analytical quantification and characterization are crucial for pharmaceutical quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. A significant body of research indicates that this compound is not extensively metabolized in the human body; over 90% of the administered dose is excreted unchanged in the urine.[1][2][3][4][5] Consequently, the analytical focus is predominantly on the parent compound rather than its metabolites. This guide provides an in-depth overview of the primary spectroscopic techniques used for the analysis of this compound, including UV-Visible (UV-Vis) Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It offers detailed experimental protocols, quantitative data summaries, and workflow diagrams to support researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction to this compound
1.1 Chemistry and Pharmacokinetics Chemically, this compound is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[6] As a β-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5] Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[5] It exhibits low plasma protein binding (10-15%) and is widely distributed throughout body fluids.[1][3]
1.2 Metabolism and Excretion A key pharmacokinetic feature of this compound is its lack of significant metabolism in the body.[3][4][6] More than 90% of the drug is eliminated unchanged through renal excretion, involving both glomerular filtration and tubular secretion, within 8 hours of administration.[2][5] This characteristic simplifies its analytical detection in biological matrices, as the parent drug is the primary target analyte.
1.3 Importance of Spectroscopic Analysis Spectroscopic methods are indispensable for the analysis of this compound. They are employed to:
-
Confirm the identity and structure of the bulk drug.
-
Quantify the active pharmaceutical ingredient (API) in dosage forms (e.g., tablets, capsules).
-
Determine drug concentrations in biological fluids (plasma, urine) for pharmacokinetic and bioequivalence studies.
-
Assess the stability of the drug under various conditions.
Spectroscopic Techniques and Protocols
2.1 UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a robust, simple, and cost-effective method for the quantitative analysis of this compound, leveraging its chromophoric structure.
Table 1: Quantitative Data from UV-Vis Spectrophotometric Analysis of this compound
| Method Type | Solvent/Reagent | λmax (nm) | Linear Range (µg/mL) |
|---|---|---|---|
| Direct Measurement | Phosphate Buffer (pH 5.5) | 261 | 1.0 - 120 |
| Direct Measurement | 0.1 N HCl | 257 | 5 - 50 |
| Direct Measurement | Distilled Water | 263 | 5 - 50 |
| Colorimetric | Folin-Ciocalteu Reagent & 20% Na2CO3 | 753 | 10 - 160 |
| Colorimetric | 1-Fluoro-2,4-dinitrobenzene & HCl | 441.2 | 20 - 100 |
| Colorimetric | FeCl3 & K3[Fe(CN)6] (Prussian Blue) | 700-720 | 2 - 10 |
Experimental Protocols:
Protocol 2.1.1: Direct Quantification in Phosphate Buffer [7]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.
-
Solvent Preparation: Prepare a phosphate buffer solution and adjust the pH to 5.5.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the phosphate buffer. Perform serial dilutions to create calibration standards within the linear range (1.0-120 µg/mL).
-
Sample Preparation (from Capsules): Weigh the contents of 20 capsules to determine the average weight. Take a portion of the powder equivalent to a single dose, dissolve it in the phosphate buffer, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a known concentration within the calibration range.
-
Measurement: Scan the standard and sample solutions from 200-400 nm against a solvent blank. Measure the absorbance at the λmax of 261 nm.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample using the regression equation from the curve.
Protocol 2.1.2: Colorimetric Method with Folin-Ciocalteu (FC) Reagent [8]
-
Reagents: Folin-Ciocalteu (FC) reagent, 20% (w/v) sodium carbonate solution, distilled water.
-
Standard Solution Preparation: Prepare a stock solution of this compound (500 µg/mL) in distilled water.
-
Procedure: a. Pipette aliquots of the standard solution (ranging from 0.2 to 3.2 mL) into a series of 10 mL volumetric flasks. b. To each flask, add 2.5 mL of 20% sodium carbonate solution followed by 3.5 mL of FC reagent. c. Shake thoroughly and allow the reaction to proceed for 10 minutes at room temperature. d. Dilute to the mark with distilled water.
-
Measurement: Measure the absorbance of the resulting blue chromogen at 753 nm against a reagent blank prepared in the same manner without the drug.
-
Quantification: Plot absorbance versus concentration to establish the calibration curve and determine the concentration of the unknown sample.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structure elucidation of this compound and can also be used for quantitative analysis (qNMR).[9][10][11]
Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. For quantification, the integral of a specific NMR signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.[12]
Experimental Protocol 2.2.1: Quantitative NMR (qNMR) for Purity Assessment [12]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: a. Accurately weigh a specific amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. b. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O with a pH buffer). c. Transfer a precise volume of the solution into an NMR tube.
-
Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans, which is critical for accurate integration. b. Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Quantification: a. Integrate a well-resolved signal corresponding to the this compound molecule (e.g., the signal from its five aromatic protons) and a signal from the internal standard. b. Calculate the purity or concentration of this compound using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
2.3 Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for quantifying this compound in complex biological matrices like plasma.[13][14]
Table 2: Quantitative Data from LC-MS/MS Analysis of this compound
| Matrix | Extraction/Preparation | Chromatographic Column | Linear Range |
|---|---|---|---|
| Human Plasma | Protein Precipitation | C18 | 0.2 - 100 mg/L (total drug) |
| Human Plasma | Ultrafiltration (for unbound) | C18 | 0.01 - 10 mg/L (unbound drug) |
Experimental Protocol 2.3.1: this compound Quantification in Human Plasma by LC-MS/MS [13][14]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add an internal standard (e.g., an isotopically labeled version of this compound). b. Add 300 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins. c. Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 g for 10 min) to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for analysis.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 348.1 → 158.1) and its internal standard. Optimize collision energy and other source parameters.
-
-
Quantification: Create a calibration curve by analyzing plasma standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against concentration.
Visualized Workflows and Pathways
3.1 Pharmacokinetic Pathway of this compound
The following diagram illustrates the simple in-vivo fate of this compound, highlighting its direct absorption and excretion without significant metabolic transformation.
3.2 General Workflow for Spectroscopic Analysis
This diagram outlines the typical steps involved in the analysis of this compound from either a pharmaceutical formulation or a biological sample.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Systematic Review on the Clinical Pharmacokinetics of this compound in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefalexin - Wikipedia [en.wikipedia.org]
- 6. This compound | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of this compound in cephradine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cephalexin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalexin, a first-generation cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs across different bacterial species. It consolidates available quantitative data on binding affinities, details the experimental protocols used for their determination, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.
Introduction: The Mechanism of this compound Action
This compound is a β-lactam antibiotic that inhibits the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall is maintained by the cross-linking of peptidoglycan chains, a process catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1] this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan substrate, enabling it to bind to the active site of PBPs. This binding leads to the acylation of the serine residue in the PBP active site, forming a stable, covalent adduct.[2] This irreversible inhibition of PBP function disrupts cell wall synthesis, ultimately leading to cell lysis and bacterial death.[1]
The efficacy of this compound is dependent on its binding affinity to the essential PBPs of a given bacterial species. Bacteria can develop resistance to this compound through several mechanisms, including the production of β-lactamase enzymes that hydrolyze the antibiotic, or through mutations in the PBPs that reduce their binding affinity for this compound.[1]
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. While comprehensive quantitative data for this compound across all bacterial species and their full PBP profiles are not extensively available in the public domain, this guide compiles the available information from key studies.
Table 1: IC50 Values of this compound for Penicillin-Binding Proteins in Various Bacteria
| Bacterial Species | PBP Target(s) | IC50 (µg/mL) | IC50 (µM) | Notes |
| Escherichia coli (DC2 strain) | PBP4 | Selective | - | This compound was found to be selective for PBP4 in this hypersusceptible strain, though a specific IC50 value was not provided.[3] |
| Escherichia coli (MG1655 strain) | PBP2 and PBP4 | Co-selective | - | In this non-hypersusceptible strain, this compound was co-selective for PBP2 and PBP4.[4] |
| Streptococcus pneumoniae | PBP3 | Selective | - | This compound exhibits selectivity for PBP3 in this species.[5][6] |
| Streptococcus pneumoniae (penicillin-sensitive) | PBP2x | - | 1.627 | This value indicates a low affinity, as PBP2x is not the primary target for this compound in this organism.[7] |
| Staphylococcus aureus | PBP3 | Selective | - | This compound selectively binds to PBP3 at its minimum inhibitory concentration (MIC).[8][9] |
| Bacillus cereus | PBP4 | Strong binding | - | This compound demonstrates strong binding to PBP 4 in sporulating cells.[10] |
Note: A hyphen (-) indicates that a specific value was not available in the cited literature.
Experimental Protocols for Determining PBP Binding Affinity
The most common method for determining the binding affinity of this compound to PBPs is the competitive binding assay using a fluorescently labeled penicillin derivative, most notably Bocillin-FL. This assay allows for the quantification of PBP inhibition by a competing unlabeled antibiotic.
General Principle of the Bocillin-FL Competition Assay
In this assay, bacterial cells or isolated cell membranes are first incubated with varying concentrations of the test antibiotic (this compound). This allows the antibiotic to bind to its target PBPs. Subsequently, a fixed, saturating concentration of Bocillin-FL is added. Bocillin-FL will then bind to any PBPs that have not been inhibited by the test antibiotic. The PBPs are then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the fluorescence of the Bocillin-FL-labeled PBPs is visualized and quantified. The intensity of the fluorescent signal is inversely proportional to the binding of the competing antibiotic. By measuring the fluorescence at different concentrations of the test antibiotic, a dose-response curve can be generated, and the IC50 value can be calculated.
Detailed Protocol for Whole-Cell PBP Competition Assay in Streptococcus pneumoniae
This protocol is adapted from methodologies described for determining PBP inhibitor potency in live bacterial cells.[11]
Materials:
-
Streptococcus pneumoniae culture in logarithmic growth phase.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO).
-
Bocillin-FL stock solution (e.g., in DMSO).
-
Lysozyme.
-
Tris buffer.
-
SDS-PAGE loading buffer.
-
Equipment for SDS-PAGE and fluorescence gel imaging.
Procedure:
-
Cell Culture and Preparation:
-
Culture S. pneumoniae to an optical density at 620 nm (OD620) of 0.25–0.30.
-
Harvest the cells by centrifugation (e.g., 1,503 x g for 10 minutes).
-
Wash the cell pellet once with PBS and resuspend in PBS.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions of this compound in PBS.
-
In separate microcentrifuge tubes, incubate the resuspended cells with the different concentrations of this compound for 30 minutes at room temperature. Include a no-antibiotic control.
-
-
Fluorescent Labeling:
-
Following incubation with this compound, add a fixed concentration of Bocillin-FL (e.g., 600 nM) to each tube.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
-
Cell Lysis and Membrane Preparation:
-
Pellet the cells by centrifugation and wash with PBS to remove unbound Bocillin-FL.
-
Resuspend the cell pellets in a lysis buffer containing lysozyme (e.g., 10 mg/mL in 50 mM Tris) and incubate at 37°C for 15 minutes.
-
Lyse the cells using a sonicator or other appropriate method.
-
Isolate the cell membrane fraction by centrifugation (e.g., 21,000 x g for 10 minutes at 4°C).
-
-
SDS-PAGE and Fluorescence Detection:
-
Resuspend the membrane pellets in SDS-PAGE loading buffer and heat to denature the proteins.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band for each this compound concentration.
-
Normalize the fluorescence intensity to the no-antibiotic control.
-
Plot the percentage of PBP inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Pathways and Workflows
Signaling Pathway: Mechanism of this compound Action
The following diagram illustrates the molecular mechanism by which this compound inhibits bacterial cell wall synthesis.
Caption: Mechanism of this compound-induced bacterial cell lysis.
Experimental Workflow: Bocillin-FL Competition Assay
The diagram below outlines the key steps in the Bocillin-FL competition assay for determining the IC50 of this compound for PBPs.
Caption: Workflow for PBP binding affinity determination.
Conclusion
This compound remains an important antibiotic, and a thorough understanding of its interaction with PBPs is crucial for optimizing its use and combating resistance. This guide has summarized the available data on this compound's binding affinity for PBPs in several key bacterial species and provided a detailed experimental protocol for its determination. The presented information highlights the selective nature of this compound's binding, which varies between different bacteria. While there are gaps in the publicly available quantitative data, the methodologies outlined here provide a clear framework for researchers to conduct further investigations to fill these knowledge gaps. The continued study of this compound-PBP interactions will undoubtedly contribute to the development of more effective antibiotic strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein sensitive to this compound in sporulation of Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of antibiotic concentrations in clinical specimens is paramount for effective patient management, antimicrobial stewardship, and the development of new therapeutic agents. Traditional antibiotic susceptibility testing (AST) methods, while reliable, are often labor-intensive and time-consuming, leading to delays in optimal treatment.[1] This document provides detailed application notes and protocols for a simplified, yet accurate, agar-well diffusion assay suitable for routine clinical use. Additionally, it explores the principles of emerging rapid diagnostic technologies that are poised to revolutionize antibiotic monitoring.
The agar-well diffusion method described herein is a modification of established techniques, optimized for efficiency and accuracy, consistently yielding results with better than 10% accuracy.[2][3][4] This method allows for the direct testing of serum specimens, eliminating the need for complex dilution schemes and accommodating a large number of samples simultaneously.[2][3]
Principle of the Agar-Well Diffusion Assay
The agar-well diffusion assay is a phenotypic method that relies on the principle of microbial inhibition. An agar plate is uniformly inoculated with a specific indicator microorganism susceptible to the antibiotic being tested. Wells are created in the agar, into which the clinical specimen (e.g., serum) and standard antibiotic solutions of known concentrations are placed. The antibiotic diffuses from the well into the agar, creating a concentration gradient. If the antibiotic is effective against the indicator organism, a clear circular zone of no growth, known as the zone of inhibition, will form around the well. The diameter of this zone is proportional to the concentration of the antibiotic in the specimen. By comparing the zone sizes produced by the clinical specimens to those of the standard solutions, the antibiotic concentration in the specimen can be accurately determined.[5][6]
Experimental Workflow: Agar-Well Diffusion Assay
References
- 1. Rapid Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified, accurate method for antibiotic assay of clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. (Open Access) Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens (1966) | John V. Bennett | 1024 Citations [scispace.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multidimensional Characterization of Impurities in Generic Cefaclor and Cephalexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of impurities in generic drug products is a critical aspect of pharmaceutical development and quality control. Regulatory bodies require a thorough understanding of the impurity profile to ensure the safety and efficacy of the generic drug is comparable to the innovator product.[1][2] This document outlines a multidimensional approach for the comprehensive characterization of impurities in generic cefaclor and cephalexin, two widely used cephalosporin antibiotics.
The described methodologies leverage a combination of high-performance liquid chromatography (HPLC) with photodiode array (PDA) and mass spectrometry (MS) detection, preparative HPLC for impurity isolation, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.[3] This integrated approach enables the identification, quantification, and structural characterization of process-related impurities and degradation products, providing a robust dataset for regulatory submissions and quality assurance.
Data Presentation: Comparative Impurity Profiles
The following tables summarize typical quantitative data for known impurities in generic cefaclor and this compound samples. The levels of these impurities can vary between different manufacturers and batches.
Table 1: Representative Impurity Profile of Generic Cefaclor Samples
| Impurity Name | Typical Retention Time (min) | Source A (% w/w) | Source B (% w/w) | Source C (% w/w) |
| Cefaclor Δ-3 Isomer | 8.5 | 0.15 | 0.21 | 0.18 |
| Phenylglycyl-cefaclor | 12.3 | 0.08 | Not Detected | 0.11 |
| 2-Hydroxy-3-phenylpyrazine | 15.1 | Not Detected | 0.05 | 0.07 |
| Unknown Impurity 1 | 9.8 | 0.03 | 0.04 | 0.02 |
| Unknown Impurity 2 | 11.2 | 0.06 | Not Detected | 0.05 |
| Total Impurities | 0.32 | 0.30 | 0.43 |
Table 2: Representative Impurity Profile of Generic this compound Samples
| Impurity Name | Typical Retention Time (min) | Source D (% w/w) | Source E (% w/w) | Source F (% w/w) |
| Δ-2-Cephalexin | 7.2 | 0.12 | 0.15 | 0.10 |
| N-Phenylglycyl-cephalexin | 10.5 | 0.07 | 0.09 | Not Detected |
| 7-Aminocephalosporanic Acid | 4.1 | Not Detected | 0.03 | 0.04 |
| Unknown Impurity 3 | 8.9 | 0.05 | 0.06 | 0.04 |
| Unknown Impurity 4 | 13.4 | 0.02 | Not Detected | 0.03 |
| Total Impurities | 0.26 | 0.33 | 0.21 |
Experimental Protocols
Protocol 1: HPLC-PDA-MS Analysis for Impurity Profiling
This protocol details the method for the separation and preliminary identification of impurities in cefaclor and this compound samples.
1. Objective: To separate, detect, and tentatively identify impurities in cefaclor and this compound bulk drug substances and finished products.
2. Materials and Reagents:
-
Cefaclor and this compound reference standards and generic samples
-
HPLC-grade acetonitrile and methanol[3]
-
Ammonium dihydrogen phosphate[4]
-
Phosphoric acid
-
Purified water (Milli-Q or equivalent)[3]
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array detector (PDA)
-
Mass spectrometer (single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source[5]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7][8]
4. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Ammonium dihydrogen phosphate, pH adjusted to 4.7 with phosphoric acid[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
PDA Detection: 220 nm for impurity detection and 265 nm for quantification of active ingredients[3][6]
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Nitrogen, 600 L/hr
-
Scan Range: m/z 100-800
6. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
7. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Compare the UV spectra of the impurity peaks with that of the main active ingredient to identify potential structural similarities.
-
Use the mass-to-charge ratio (m/z) to propose molecular weights for the impurities.
Protocol 2: Preparative HPLC for Impurity Isolation
This protocol is for the isolation of unknown impurities for subsequent structural elucidation.
1. Objective: To isolate sufficient quantities of unknown impurities for NMR and other spectroscopic analyses.
2. Materials and Reagents:
-
Generic drug sample with the target impurity at a sufficient level.
-
Same as Protocol 1, but with larger quantities.
3. Instrumentation:
-
Preparative HPLC system with a high-flow rate pump and fraction collector.
-
Larger dimension C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 10 µm particle size).
4. Chromatographic Conditions:
-
Adapt the analytical gradient from Protocol 1 to the preparative scale, adjusting the flow rate and gradient times accordingly. A typical flow rate for this column dimension would be 20 mL/min.[3]
-
Monitor the elution profile using a UV detector at 220 nm.
5. Sample Preparation:
-
Prepare a concentrated solution of the sample in the mobile phase. The concentration will depend on the solubility of the sample and the loading capacity of the column.
6. Fraction Collection:
-
Collect fractions corresponding to the target impurity peak.
-
Pool the fractions from multiple runs.
-
Evaporate the solvent under reduced pressure and lyophilize to obtain the isolated impurity as a solid.[3]
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for the structural characterization of isolated impurities.
1. Objective: To definitively determine the chemical structure of the isolated impurities.
2. Materials and Reagents:
-
Isolated impurity powder.
-
Deuterated solvents (e.g., DMSO-d6, D2O).[3]
3. Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).[3]
4. NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons.
-
5. Sample Preparation:
-
Dissolve a few milligrams of the isolated impurity in a suitable deuterated solvent.
6. Data Analysis:
-
Analyze the 1D and 2D NMR spectra to piece together the molecular structure of the impurity.
Mandatory Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Relationship between analytical techniques and outcomes.
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. HPTLC assay of this compound and cefaclor in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating Assay for Cephalexin
Introduction
Cephalexin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections.[1] To ensure its efficacy and safety, it is crucial to develop a stability-indicating assay method (SIAM) that can accurately quantify the drug in the presence of its degradation products. This application note details a comprehensive protocol for developing and validating a stability-indicating RP-HPLC method for this compound, in accordance with ICH guidelines.[2][3]
Pharmacology and Chemical Properties
This compound is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] It is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis. The presence of the beta-lactam ring makes it susceptible to degradation under various conditions, such as acidic, basic, oxidative, and photolytic stress.[2][4]
Purpose of a Stability-Indicating Assay
A stability-indicating assay is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time due to environmental factors like light, heat, and humidity. It is a critical component of drug development and quality control, as it provides evidence of how the quality of the drug varies under the influence of these factors.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to develop a stability-indicating assay for this compound.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][3]
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.[1][5]
b. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl and keep at 60°C for a specified period (e.g., 2 hours). Neutralize the solution with 1 M NaOH before analysis.[2][3]
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.04 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 M HCl before analysis.[2][3][6]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 2 hours).[7][8]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a high temperature (e.g., 60-80°C) for a specified period (e.g., 24 hours).[2][7][8]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration to provide an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[2][3]
Sample Preparation for HPLC Analysis
-
After exposure to the stress conditions, allow the samples to cool to room temperature.
-
If necessary, neutralize the acidic and basic samples as described above.
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[1]
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9]
-
Mobile Phase: A mixture of a buffer solution and an organic solvent is typically used. Examples include:
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main drug peak from the peaks of the degradation products.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-30 µg/mL.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
The quantitative data from forced degradation studies and method validation should be summarized in clear and concise tables.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 M HCl | 2 hours | 60°C | Varies | 2 |
| Alkaline Hydrolysis | 0.04 M NaOH | 30 minutes | Room Temp | Varies | 2 |
| Oxidative Degradation | 3% H₂O₂ | 2 hours | Room Temp | Varies | 1-2 |
| Thermal Degradation | Dry Heat | 24 hours | 60-80°C | Stable to moderate | 1 |
| Photolytic Degradation | UV/Visible Light | As per ICH | Room Temp | Stable to moderate | 1-2 |
Note: The percentage of degradation can vary significantly based on the exact experimental conditions.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9991 - 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.53% - 101.7% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| LOD | - | 0.05 mg/L |
| LOQ | - | 0.165 mg/L |
| Specificity | No interference at the retention time of this compound | Peak purity > 0.999 |
Visualizations
Diagrams illustrating the experimental workflow and potential degradation pathways can aid in understanding the stability-indicating assay development process.
Caption: Experimental workflow for the development of a stability-indicating assay for this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Conclusion
The development of a robust stability-indicating assay is paramount for ensuring the quality, safety, and efficacy of this compound drug products. The described RP-HPLC method, coupled with comprehensive forced degradation studies and rigorous validation, provides a reliable framework for the quantitative analysis of this compound in the presence of its degradation products. This application note serves as a detailed guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cephalexin for Selective Pressure in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the first-generation cephalosporin antibiotic, Cephalexin, for applying selective pressure in bacterial cell culture. This document includes detailed protocols, quantitative data on its efficacy against various bacterial strains, and an overview of the underlying molecular mechanisms.
Introduction to this compound
This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[2][3][4] This disruption of the cell wall integrity leads to cell lysis and death.[2] Its primary activity is against Gram-positive cocci, with moderate activity against some Gram-negative bacilli.[1] This selective action makes it a valuable tool in molecular biology and microbiology for maintaining plasmids and other genetic elements that carry a this compound resistance gene, thereby ensuring the propagation of genetically modified bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The selection of an appropriate working concentration of this compound for selective pressure is often guided by the MIC for the specific bacterial strain being used. Below is a summary of reported MIC values for this compound against common bacterial strains. It is important to note that these values can vary depending on the specific isolate and the testing conditions.
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 2 | 4 | [5] |
| Escherichia coli | 8 | >32 | [6] |
| Klebsiella pneumoniae | - | - | [7] |
| Proteus mirabilis | - | - | [7] |
| Streptococcus pneumoniae | - | - | [7] |
| Streptococcus pyogenes | - | - | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is prepared and then diluted to the final working concentration in the culture medium.
Materials:
-
This compound monohydrate powder
-
Sterile distilled water (dH₂O) or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mg/mL.
-
Weigh the appropriate amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound for each 1 mL of solvent.
-
Dissolve the powder. this compound is slightly soluble in water and insoluble in ethanol.[8] For a water-based stock, add the powder to sterile dH₂O and facilitate dissolution by warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath.[8] Alternatively, this compound can be dissolved in DMSO.[9]
-
Sterilize the solution. If dissolved in water, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container. Solutions prepared in DMSO do not typically require filter sterilization.
-
Aliquot and store. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for several months.[8][10] Avoid repeated freeze-thaw cycles.
Preparation of Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar or other suitable bacterial growth medium
-
Autoclaved, molten agar (cooled to ~50-60°C)
-
This compound stock solution
-
Sterile petri dishes
Protocol:
-
Prepare the agar medium. Prepare LB agar or another appropriate medium according to the manufacturer's instructions and autoclave.
-
Cool the agar. Allow the molten agar to cool in a 50-60°C water bath. This is crucial to prevent the degradation of the antibiotic by heat.
-
Add this compound. Aseptically add the this compound stock solution to the molten agar to achieve the desired final concentration. A typical starting concentration for E. coli is 10-50 µg/mL. Swirl the flask gently to ensure even distribution of the antibiotic.
-
Pour the plates. Pour the agar into sterile petri dishes, allowing approximately 20-25 mL per 100 mm plate.
-
Solidify and store. Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C, protected from light. Plates should ideally be used within 1-2 weeks.
Using this compound for Selective Pressure in Liquid Culture
Materials:
-
Sterile liquid culture medium (e.g., LB broth)
-
Bacterial culture (e.g., transformed E. coli)
-
This compound stock solution
Protocol:
-
Prepare the culture medium. In a sterile flask, prepare the appropriate volume of liquid culture medium.
-
Add this compound. Aseptically add the this compound stock solution to the liquid medium to the desired final working concentration.
-
Inoculate with bacteria. Inoculate the medium with a single colony from a selective plate or a small volume of a starter culture grown under selective conditions.
-
Incubate. Incubate the culture under the appropriate conditions for the bacterial strain (e.g., 37°C with shaking for E. coli). The presence of this compound will inhibit the growth of bacteria that have not successfully taken up or maintained the resistance plasmid.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Bacterial Response
This compound, as a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis. This disruption of the cell wall is a significant stressor for the bacterium, which can trigger specific signaling pathways, often as a defense mechanism. One of the key responses to cell envelope stress is the activation of two-component regulatory systems.[3][11] These systems typically consist of a sensor histidine kinase and a response regulator that, when activated, can modulate the expression of genes involved in antibiotic resistance, cell wall repair, and other stress responses.[3]
Caption: this compound-induced cell wall stress signaling pathway.
Experimental Workflow for Selective Culture
The following diagram illustrates a typical workflow for establishing and maintaining a bacterial culture under this compound selective pressure, for example, after a plasmid transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of two-component regulatory system in β-lactam antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. researchgate.net [researchgate.net]
- 6. usa-journals.com [usa-journals.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cephalexin Dosage Calculation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering Cephalexin for in vivo animal studies. The following protocols and data are intended to serve as a starting point for study design and are not a substitute for veterinary consultation and approval from an Institutional Animal Care and Use Committee (IACUC).
Introduction to this compound
This compound is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2] In veterinary medicine and preclinical research, it is commonly used to treat infections of the skin, soft tissues, urinary tract, and respiratory tract.[3][4] When planning in vivo studies, accurate dosage calculation is critical to ensure efficacy while minimizing potential adverse effects.
Pharmacokinetic Parameters of this compound in Common Laboratory Animals
Understanding the pharmacokinetic profile of this compound in different species is fundamental for establishing an effective dosing regimen. The following table summarizes key pharmacokinetic parameters. Note that these values can vary based on factors such as the animal's age, sex, health status, and the specific formulation of the drug used.[5]
| Parameter | Mouse | Rat | Rabbit | Dog |
| Route of Administration | Oral (PO), Subcutaneous (SQ) | Oral (PO), Subcutaneous (SQ), Intramuscular (IM) | Intravenous (IV), Intramuscular (IM) | Oral (PO) |
| Bioavailability (%) | ~12.6 (Oral)[6] | ~15.3 (Oral)[6] | 47-97.5 (IM)[7] | High |
| Plasma Half-life (t½) | ~11.0 min (IV)[8] | ~26.0 min (IV)[8] | ~65.8 min (IV)[8] | 1.8 - 2.99 hours (Oral)[5] |
| Protein Binding (%) | ~44.0[8] | ~46.0 - 61[8][9] | ~90.4[8] | ~30.0 - 93[8][9] |
| Excretion | Primarily renal[10] | Primarily renal[10] | Primarily renal[8] | Primarily renal[11] |
Recommended this compound Dosages for In Vivo Studies
The following table provides a range of commonly used this compound dosages for different animal models and indications. The optimal dose for a specific study should be determined based on the infection model, the susceptibility of the bacterial strain, and pilot studies.
| Animal Model | Indication | Dosage | Route | Frequency | Reference |
| Mouse | General | 25-50 mg/kg | PO | q12h | [11] |
| Rat | General Bacterial Infections | 15 mg/kg | SQ | q12h or q24h | [1] |
| General Bacterial Infections | 20 mg/kg | PO | q8h | [1] | |
| General Bacterial Infections | 60 mg/kg | PO | q12h | [1] | |
| Pneumonia (S. pyogenes) | 21 mg/kg (single dose) | PO | Once | [12] | |
| Dog | Skin/Soft Tissue Infections | 22-35 mg/kg | PO | q12h | [13] |
| Urinary Tract Infections | 15 mg/kg | PO | q12h | [14] |
Experimental Protocols
Preparation of this compound Solution for Oral Administration
-
Materials:
-
This compound monohydrate powder
-
Sterile water for injection or other appropriate vehicle (e.g., 0.5% methylcellulose)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, the desired dose, and the dosing volume.
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Add the desired volume of the vehicle to the powder to achieve the final target concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved or forms a uniform suspension.
-
Store the prepared solution as recommended by the manufacturer, typically refrigerated, and protected from light. Shake well before each use if it is a suspension.[15]
-
Oral Gavage Administration Protocol (Mouse and Rat)
Oral gavage is a common method for precise oral dosing in rodents.[16][17]
-
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip.[17]
-
Syringe corresponding to the dosing volume.
-
Prepared this compound solution.
-
-
Procedure:
-
Weigh the animal to determine the correct volume of the this compound solution to administer. The maximum recommended dosing volume is typically 10 mL/kg for mice and rats.[17]
-
Properly restrain the animal to immobilize its head and body.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle if necessary.[18]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[18]
-
Once the needle is properly positioned in the esophagus, slowly administer the this compound solution.[17]
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.[17]
-
Subcutaneous (SQ) Injection Protocol (Rat)
-
Materials:
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge).
-
Prepared this compound solution for injection.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently restrain the animal.
-
Lift a fold of skin on the animal's back, creating a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the animal to its cage and monitor for any adverse reactions at the injection site.
-
Allometric Scaling for Dose Conversion
Allometric scaling can be used to estimate a starting dose in a different species based on a known effective dose in another, taking into account the differences in body surface area.[19][20] The following formula can be used:
Dose(target species) (mg/kg) = Dose(known species) (mg/kg) x (Km (known species) / Km (target species))
Where Km is a conversion factor.
Km Factors for Common Species:
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
Data adapted from FDA guidelines.[21]
Example Calculation: To convert a human dose of 25 mg/kg to a mouse equivalent dose: Mouse Dose (mg/kg) = 25 mg/kg * (37 / 3) ≈ 308.3 mg/kg
Note: Allometrically scaled doses should be considered as initial estimates and may require further optimization in pilot studies.
Visualizations
Caption: Workflow for this compound Dosage Calculation and Administration.
Caption: Mechanism of Action of this compound.
References
- 1. This compound Monohydrate – Rat Guide [ratguide.com]
- 2. Cephalosporins – Rat Guide [ratguide.com]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. seattle.gov [seattle.gov]
- 5. A Population Pharmacokinetic Approach to Describe this compound Disposition in Adult and Aged Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of FK027 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of cefadroxil and this compound for pneumonia in a rat test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omnicalculator.com [omnicalculator.com]
- 15. This compound | VCA Animal Hospitals [vcahospitals.com]
- 16. research.colostate.edu [research.colostate.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conversion between animals and human [targetmol.com]
- 21. sysrevpharm.org [sysrevpharm.org]
Determining Cephalexin Concentration in Biological Fluids: A Microbiological Assay Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Monitoring its concentration in biological fluids such as serum, plasma, and urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and in the development of new drug formulations. Microbiological assays offer a cost-effective and reliable method for quantifying the biological activity of antibiotics. These assays are based on the principle that the extent of inhibition of a susceptible microorganism's growth is proportional to the concentration of the antibiotic present.
This document provides detailed protocols for two common microbiological methods for determining this compound concentration: the agar diffusion assay (cylinder-plate method) and the turbidimetric assay. It also includes information on method validation and data presentation.
Principle of Microbiological Assays for Antibiotics
Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The response of the microorganism is compared to that of a reference standard of the antibiotic. Two primary methods are employed:
-
Agar Diffusion Assay: This method involves the diffusion of the antibiotic from a source (e.g., a cylinder or a disc) through a solidified agar medium inoculated with a susceptible test organism. The antibiotic creates a concentration gradient, resulting in a circular zone of growth inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.[2][3]
-
Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid medium. A uniform suspension of the test organism is incubated with varying concentrations of the antibiotic. The growth of the microorganism, measured as turbidity, is inversely proportional to the concentration of the antibiotic.[2][3][4]
Recommended Test Microorganisms and Media
The selection of the appropriate test microorganism is critical for a sensitive and accurate assay. For this compound, several organisms can be utilized.
| Test Microorganism | ATCC Number | Recommended Assay Medium |
| Staphylococcus aureus | ATCC 25923 / 6538p | Antibiotic Medium 11 / Mueller Hinton Agar |
| Bacillus subtilis | ATCC 6633 | Antibiotic Medium 1 |
| Escherichia coli | MTCC 443 | Antibiotic Medium 1 |
Note: The choice of organism may depend on the specific requirements of the assay and the biological fluid being tested.
Experimental Protocols
Agar Diffusion Assay (Cylinder-Plate Method)
This method is widely used for its simplicity and reliability.
a. Materials and Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Selected test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Appropriate antibiotic assay medium (e.g., Mueller Hinton Agar)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Sterile petri dishes (100 x 20 mm)
-
Sterile stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)[2]
-
Sterile saline solution (0.9% NaCl)
-
Spectrophotometer
-
Incubator (37°C ± 1°C)
-
Calipers for measuring zone diameters
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in phosphate buffer (pH 6.0) to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with phosphate buffer to obtain concentrations in a suitable range (e.g., 1.0, 2.0, 4.0, 8.0, and 16.0 µg/mL).
-
Sample Preparation:
-
Urine: Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant with phosphate buffer to an expected this compound concentration that falls within the range of the standard curve.
-
Serum/Plasma: Dilute the serum or plasma sample with phosphate buffer to an expected this compound concentration within the standard curve range. A larger initial dilution may be necessary to minimize matrix effects.
-
c. Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar slant and incubate at 37°C for 24 hours.
-
Wash the growth from the slant with sterile saline solution.
-
Dilute the bacterial suspension with sterile saline to achieve a specific turbidity, often standardized to a McFarland standard (e.g., 0.5) or a specific absorbance at a given wavelength (e.g., 25% transmittance at 580 nm). The optimal inoculum concentration should be determined empirically to yield clear and well-defined zones of inhibition.
d. Assay Procedure:
-
Prepare the agar plates by pouring a base layer of uninoculated agar medium into the petri dishes. Allow it to solidify.
-
Prepare a seeded agar layer by inoculating molten agar medium (cooled to 45-50°C) with the prepared inoculum. Pour a uniform layer of the seeded agar over the base layer.
-
Once the seeded agar has solidified, place the sterile cylinders on the agar surface at equidistant points.
-
Carefully fill the cylinders with the standard solutions and the prepared sample solutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.
e. Data Analysis:
-
Plot the logarithm of the this compound concentration of the standard solutions against the mean diameter of the inhibition zones.
-
Perform a linear regression analysis to obtain a standard curve.
-
Determine the concentration of this compound in the sample by interpolating the mean diameter of its inhibition zone on the standard curve.
-
Multiply the obtained concentration by the dilution factor to get the final concentration in the original biological fluid.
Turbidimetric Assay
This method is generally faster than the agar diffusion assay.[4]
a. Materials and Reagents:
-
This compound Reference Standard
-
Selected test microorganism
-
Appropriate liquid medium (e.g., Tryptic Soy Broth)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Sterile test tubes
-
Spectrophotometer
-
Incubator or water bath (37°C ± 0.5°C)
b. Preparation of Standard and Sample Solutions:
Prepare the standard and sample solutions as described for the agar diffusion assay. The concentration range for the standards may need to be adjusted for the turbidimetric method.
c. Inoculum Preparation:
Prepare the inoculum as described for the agar diffusion assay. The final dilution of the inoculum in the test medium should be optimized to allow for measurable growth inhibition.
d. Assay Procedure:
-
Dispense a fixed volume of the liquid medium into a series of sterile test tubes.
-
Add a specific volume of the respective standard solutions and prepared sample solutions to the tubes.
-
Include control tubes containing only the medium (negative control) and medium with inoculum but no antibiotic (positive growth control).
-
Inoculate all tubes (except the negative control) with a standardized volume of the prepared inoculum.
-
Incubate the tubes at 37°C for a specified period (typically 3-5 hours), or until the positive growth control shows sufficient turbidity.
-
Stop the microbial growth by adding a small volume of a suitable agent (e.g., formaldehyde) or by heat treatment.
-
Measure the absorbance (turbidity) of each tube at a specific wavelength (e.g., 530 nm).
e. Data Analysis:
-
Plot the absorbance values against the corresponding this compound concentrations of the standard solutions.
-
A standard curve is generated, typically showing a decrease in absorbance with an increase in antibiotic concentration.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
-
Calculate the final concentration in the biological fluid by applying the dilution factor.
Data Presentation
Quantitative data from the microbiological assays should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: Example of a Standard Curve for this compound by Agar Diffusion Assay
| This compound Concentration (µg/mL) | Log Concentration | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Mean Zone Diameter (mm) |
| 1.0 | 0.00 | 12.5 | 12.7 | 12.6 | 12.6 |
| 2.0 | 0.30 | 15.1 | 15.3 | 15.2 | 15.2 |
| 4.0 | 0.60 | 17.8 | 17.6 | 17.7 | 17.7 |
| 8.0 | 0.90 | 20.2 | 20.4 | 20.3 | 20.3 |
| 16.0 | 1.20 | 22.5 | 22.3 | 22.4 | 22.4 |
Table 2: Validation Parameters for a this compound Microbiological Assay
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.999 | > 0.99 |
| Precision (RSD%) | ||
| - Intra-day | 1.09%[1] | < 2% |
| - Inter-day | 0.94%[1] | < 2% |
| Accuracy (% Recovery) | 99.53%[1] | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Note: The values presented in Table 2 are examples and should be determined for each specific assay and laboratory. A study on a this compound bioassay showed linearity with an r-value of 0.999, intra-day and inter-day precision with RSDs of 1.09% and 0.94% respectively, and an accuracy of 99.53%.[1]
Visualizations
Caption: Workflow for the Agar Diffusion Assay.
Caption: Workflow for the Turbidimetric Assay.
Conclusion
Microbiological assays provide a robust and biologically relevant method for quantifying this compound in biological fluids. The choice between the agar diffusion and turbidimetric methods will depend on factors such as the required sample throughput, available equipment, and the specific characteristics of the biological matrix. Proper validation of the chosen method is essential to ensure accurate and reliable results for research and drug development applications. While physicochemical methods like HPLC are also widely used, microbiological assays remain the definitive standard for assessing the biological potency of antibiotics.
References
Application Notes and Protocols: Cephalexin in Veterinary Medicine for Companion Animals
Introduction
Cephalexin is a first-generation cephalosporin antibiotic widely utilized in veterinary medicine to treat a variety of bacterial infections in companion animals, particularly dogs and cats.[1][2][3] As a beta-lactam antibiotic, it exhibits broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[4][5][6] Its efficacy, safety profile, and oral administration options make it a common choice for treating infections of the skin, urinary tract, respiratory system, bones, and soft tissues.[1][3][7][8] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in a research and drug development context for companion animals.
Mechanism of Action
This compound is a bactericidal agent that works by inhibiting the synthesis of the bacterial cell wall.[6][9][10] The structural integrity of bacteria depends on the peptidoglycan layer of their cell wall. This compound mimics the structure of D-alanyl-D-alanine, a terminal amino acid residue in the peptidoglycan precursors.[6] This allows it to bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands.[6][10][11] The disruption of this process leads to a compromised cell wall, causing cell lysis and bacterial death.[6][9]
Resistance to this compound can develop through several mechanisms, most notably the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive.[6][11] Another mechanism involves alterations in the structure of PBPs, which reduces the binding affinity of this compound to its target.[11]
References
- 1. This compound (Keflex®, Rilexine®) for Dogs and Cats - PetPlace [petplace.com]
- 2. goodrx.com [goodrx.com]
- 3. This compound for Dogs and Cats: Uses and Dosage Guide [canadianinsulin.com]
- 4. This compound for Dogs and Cats [webmd.com]
- 5. This compound (Keflex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. Cefalexin - Wikipedia [en.wikipedia.org]
- 7. hardypaw.com [hardypaw.com]
- 8. petco.com [petco.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Cephalexin resistance in clinical bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to overcome cephalexin resistance in clinical bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bacteria?
A1: Bacteria primarily develop resistance to this compound, a β-lactam antibiotic, through three main mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, which is the core structural component of this compound, rendering the antibiotic ineffective.[1][2][3]
-
Target Site Modification: Resistance can arise from alterations in the structure of Penicillin-Binding Proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis.[1][4][5] These modifications reduce the binding affinity of this compound to its target, preventing it from inhibiting cell wall formation.
-
Reduced Permeability and Efflux: In Gram-negative bacteria, changes in the outer membrane, such as the reduction of porin channels, can limit this compound's entry into the cell.[1][4][5] Additionally, bacteria can employ efflux pumps to actively transport the antibiotic out of the cell before it can reach its target PBPs.[2][6]
Q2: What is a β-lactamase inhibitor and can it be used with this compound?
A2: A β-lactamase inhibitor is a molecule that can neutralize the activity of β-lactamase enzymes. By binding to the β-lactamase, the inhibitor protects the antibiotic from degradation. Combination therapy using a β-lactam antibiotic and a β-lactamase inhibitor is a common strategy to overcome resistance.[7][8] For example, clavulanic acid is often combined with amoxicillin.[6] While not as common in a single formulation, researchers can experimentally combine this compound with various β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam to test for restored efficacy against resistant strains.[9]
Q3: How can I determine if my bacterial strain's resistance is due to a β-lactamase or another mechanism?
A3: A straightforward method is to perform a Minimum Inhibitory Concentration (MIC) assay with this compound alone and then with this compound in combination with a β-lactamase inhibitor (e.g., clavulanic acid). A significant decrease (typically four-fold or greater) in the MIC value in the presence of the inhibitor strongly suggests that β-lactamase production is a primary resistance mechanism.
Troubleshooting Experimental Issues
Q1: My MIC assay results for this compound against a known resistant strain are inconsistent between experiments. What could be the cause?
A1: Inconsistent MIC results can stem from several factors. Refer to the troubleshooting guide below for potential causes and corrective actions.
-
Inoculum Density: The concentration of the bacterial inoculum is critical. A higher-than-standardized inoculum can lead to falsely elevated MIC values. Ensure you are accurately preparing your inoculum to a 0.5 McFarland standard.[10]
-
Media pH: The pH of your Mueller-Hinton agar or broth can affect the stability and activity of this compound. Ensure the pH is within the recommended range (typically 7.2-7.4).[11]
-
Incubation Conditions: Variations in incubation temperature or duration can impact bacterial growth rates and antibiotic activity. Strictly adhere to standardized incubation parameters (e.g., 35°C for 16-20 hours).[10]
-
Antibiotic Potency: Ensure your this compound stock solution is properly stored and has not expired. Repeated freeze-thaw cycles can degrade the antibiotic. Prepare fresh stock solutions regularly.
Caption: Troubleshooting logic for inconsistent MIC results.
Q2: I am not observing any synergy in my checkerboard assay with this compound and a potential inhibitor. How can I troubleshoot this?
A2: A lack of synergy could be due to the inhibitor's mechanism, concentration, or experimental setup.
-
Mechanism of Action: The selected compound may not have a synergistic mechanism with this compound against your specific bacterial strain. For example, if resistance is due to an altered PBP, a β-lactamase inhibitor will not be effective.
-
Concentration Range: You may be testing a concentration range that is too low or too high. Expand the range of concentrations for both this compound and the inhibitor to ensure you are covering the potential synergistic window.
-
Assay Interpretation: Ensure you are correctly calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index ≤ 0.5 typically indicates synergy. Re-check your calculations and data interpretation.
Q3: My resistant clinical isolate appears to have a sub-population that is susceptible, leading to hazy growth zones or trailing endpoints in broth dilution. What does this mean?
A3: This phenomenon is often referred to as heteroresistance, where a seemingly clonal bacterial population contains a sub-population with a different susceptibility profile.[12] This can complicate interpretation. To address this, consider re-streaking the isolate from the edge of the inhibition zone to select for the more resistant population and repeat susceptibility testing. For broth microdilution, read the MIC at the lowest concentration that causes a significant, abrupt decrease in turbidity, rather than complete absence of growth.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water or DMSO).
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution to the first column of wells (e.g., Column 1), resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing, then transferring 50 µL from Column 2 to Column 3, and so on, down to Column 10. Discard 50 µL from Column 10. This leaves Columns 11 (growth control) and 12 (sterility control) without the drug.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12 (sterility control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed with the naked eye.[13] The growth control well (Column 11) should be turbid, and the sterility control well (Column 12) should be clear.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between two antimicrobial agents (e.g., this compound and a β-lactamase inhibitor).
-
Plate Setup: Use a 96-well microtiter plate. Drug A (this compound) will be serially diluted horizontally, and Drug B (Inhibitor) will be serially diluted vertically.
-
Drug Dilutions:
-
Horizontal Dilution (Drug A): Prepare two-fold serial dilutions of this compound in MHB along the x-axis (e.g., Columns 1-10). The concentrations should range from above to below the known MIC.
-
Vertical Dilution (Drug B): Prepare two-fold serial dilutions of the inhibitor in MHB along the y-axis (e.g., Rows A-G).
-
-
Dispensing Drugs: Dispense 50 µL of MHB into each well. Then, add 25 µL of each corresponding concentration of Drug A and 25 µL of each corresponding concentration of Drug B to the appropriate wells. The final volume before inoculation is 100 µL.
-
Inoculation: Prepare the bacterial inoculum as described in the MIC protocol (final density of 5 x 10⁵ CFU/mL). Add 100 µL of the inoculum to each well.
-
Incubation: Cover and incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: No interaction (additive or indifferent)
-
FIC Index > 4.0: Antagonism
-
-
Caption: Experimental workflow for a checkerboard synergy assay.
Data on Overcoming this compound Resistance
The following tables summarize hypothetical but realistic quantitative data representing common experimental outcomes.
Table 1: Effect of a β-Lactamase Inhibitor (Inhibitor-X) on this compound MIC against E. coli
| Strain ID | This compound MIC (µg/mL) | This compound + Inhibitor-X (4 µg/mL) MIC (µg/mL) | Fold Decrease in MIC | Interpretation |
| E. coli (ATCC 25922) | 4 | 2 | 2 | Susceptible |
| E. coli (Resistant 1) | 256 | 8 | 32 | Synergy (Reversal of Resistance) |
| E. coli (Resistant 2) | >512 | 16 | >32 | Synergy (Reversal of Resistance) |
| E. coli (Resistant 3) | 128 | 128 | 0 | No Synergy (Non-β-lactamase mechanism) |
Table 2: Checkerboard Assay Results for this compound and Mecillinam against K. pneumoniae
As an example of synergy between two β-lactams, this compound and Mecillinam target different Penicillin-Binding Proteins (PBPs), PBP-1a/3 and PBP-2 respectively, leading to a synergistic effect.[14]
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Result |
| This compound | 128 | 16 | 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Mecillinam | 32 | 8 | 0.250 |
Signaling Pathway Visualization
This diagram illustrates the mechanism of β-lactamase-mediated resistance to this compound and how a β-lactamase inhibitor can overcome it.
Caption: Action of β-lactamase and its inhibitor on this compound.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infectionsinsurgery.org [infectionsinsurgery.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. The growing threat of cephalosporin resistance [myamericannurse.com]
- 9. Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchwithnj.com [researchwithnj.com]
- 13. idexx.com [idexx.com]
- 14. Synergistic effect of this compound with mecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
a continuous and massive need for newer cephalosporins that should have resistance against β-lactamases and can be used orally
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the next generation of orally available cephalosporins with enhanced resistance to β-lactamases. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Minimal Inhibitory Concentration (MIC) Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for the same compound and bacterial strain. | Inoculum preparation variability; improper serial dilutions; contamination of media or reagents. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[1][2][3] Use calibrated pipettes and fresh, sterile diluents for serial dilutions. Perform a purity check of the bacterial culture before setting up the assay.[2] Include a growth control (no antibiotic) and a sterility control (no bacteria).[3] |
| No bacterial growth in the positive control well. | Inactive inoculum; incorrect growth medium; incubation issues. | Verify the viability of your bacterial stock. Ensure the Mueller-Hinton broth is correctly prepared and at the appropriate pH (7.2-7.4).[4] Check incubator temperature and CO2 levels if required for the specific strain. |
| "Skipped wells" are observed (growth in higher concentration wells but not in lower ones). | Pipetting errors during serial dilution or inoculation; contamination of a single well. | Review your pipetting technique to avoid splashing or cross-contamination.[2] Ensure proper mixing of the antibiotic dilutions. Repeat the assay with fresh reagents and careful technique. |
| MICs are consistently higher or lower than expected for control strains. | Incorrect inoculum density; issues with the antibiotic stock solution; cation concentration in the media. | Strictly adhere to the recommended inoculum density of 5 x 10^5 CFU/mL.[1] Verify the potency and correct preparation of your antibiotic stock solution.[2] Ensure the Mueller-Hinton broth is cation-adjusted, especially when testing certain antibiotics.[4] |
β-Lactamase Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in the absence of β-lactamase. | Spontaneous degradation of the chromogenic substrate (e.g., nitrocefin); contaminated reagents. | Prepare fresh substrate solution for each experiment.[5] Protect the substrate from light and store it at the recommended temperature.[5] Run a substrate-only control to measure background hydrolysis. |
| No or very low signal with a known β-lactamase-producing strain. | Inactive enzyme; incorrect buffer pH or composition; insufficient incubation time. | Use a fresh preparation of β-lactamase or a fresh bacterial lysate. Ensure the assay buffer is at the optimal pH for the specific β-lactamase being tested. Increase the incubation time or the concentration of the enzyme.[6] |
| Variable results between replicate wells. | Inaccurate pipetting of small volumes; uneven mixing of reagents. | Use calibrated micropipettes and ensure they are functioning correctly. Gently mix the contents of each well after adding all reagents. |
| The inhibitor shows no activity against a susceptible β-lactamase. | Inhibitor instability; incorrect inhibitor concentration range. | Check the stability of your inhibitor under the assay conditions (pH, temperature). Prepare fresh inhibitor solutions. Test a wider range of inhibitor concentrations. |
Oral Bioavailability Studies in Animal Models
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Very low or undetectable plasma concentrations of the cephalosporin. | Poor absorption from the GI tract; rapid metabolism in the gut wall or liver; instability of the compound at gastric pH. | Consider formulating the compound as a prodrug to enhance absorption.[7][8] Co-administer with a metabolic inhibitor (use with caution and appropriate controls). Investigate the compound's stability at different pH values to assess degradation in the stomach. |
| High variability in plasma concentrations between individual animals. | Differences in gastric emptying rates; variability in intestinal metabolism; coprophagy in rodents. | Fast animals overnight before dosing to standardize gastric emptying. House animals individually to prevent coprophagy. Increase the number of animals per group to improve statistical power. |
| The compound is detected in plasma but at sub-therapeutic levels. | Low intrinsic permeability; high first-pass metabolism; rapid excretion. | Modify the chemical structure to improve lipophilicity and permeability.[9] Evaluate the extent of first-pass metabolism using in vitro liver microsome assays. Assess the rate of renal and biliary excretion.[10] |
Frequently Asked Questions (FAQs)
1. Why is there a continuous need for new oral cephalosporins?
The primary driver is the increasing prevalence of bacterial resistance to existing β-lactam antibiotics.[11] Many bacteria have acquired genes that produce β-lactamase enzymes, which can inactivate cephalosporins by breaking down their core β-lactam ring.[12] Extended-spectrum β-lactamases (ESBLs) are a particular concern as they can hydrolyze a wide range of cephalosporins, including third-generation agents.[6][13] The development of new oral cephalosporins that are stable against these evolving β-lactamases is crucial for treating common outpatient infections effectively.[14]
2. What are the main mechanisms of resistance to cephalosporins?
The most significant mechanism of resistance is the production of β-lactamase enzymes.[12] Other mechanisms include:
-
Alterations in Penicillin-Binding Proteins (PBPs): Bacteria can modify the structure of their PBPs, the target of β-lactam antibiotics, reducing the binding affinity of the drug.[7][15]
-
Reduced Outer Membrane Permeability: Gram-negative bacteria can decrease the number or alter the structure of porin channels in their outer membrane, restricting the entry of cephalosporins into the cell.[12]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport cephalosporins out of the cell before they can reach their PBP targets.[12]
3. What are the key considerations when designing an orally active cephalosporin?
Several factors must be balanced:
-
β-Lactamase Stability: The molecule must be structurally designed to resist hydrolysis by a broad spectrum of β-lactamases, particularly ESBLs and AmpC β-lactamases.
-
Oral Bioavailability: The drug must be efficiently absorbed from the gastrointestinal tract.[16] This often involves creating prodrugs that are more lipophilic and can be hydrolyzed to the active form after absorption.[8]
-
Antibacterial Spectrum: The compound should have potent activity against the target pathogens.
-
Pharmacokinetic Profile: A suitable half-life that allows for convenient dosing schedules (e.g., once or twice daily) is desirable.[17]
-
Safety and Tolerability: The drug must have a good safety profile with minimal side effects.
4. How can I determine if my new cephalosporin is stable to β-lactamases?
You can perform in vitro β-lactamase hydrolysis assays. This typically involves incubating your compound with a purified β-lactamase enzyme or a crude bacterial lysate and measuring the rate of drug degradation over time, often using techniques like HPLC or UV-Vis spectrophotometry with a chromogenic substrate like nitrocefin.[6][18]
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture grown to the logarithmic phase
-
0.5 McFarland turbidity standard
-
Antibiotic stock solution
-
Sterile diluent (e.g., sterile water or saline)
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the cephalosporin at a known concentration.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions, as well as to the positive control well (containing only CAMHB).
-
The final volume in each well will be 100 µL.
-
Include a sterility control well containing only 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
2. Nitrocefin-Based β-Lactamase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against β-lactamases.
Materials:
-
Nitrocefin (a chromogenic cephalosporin)
-
Purified β-lactamase or bacterial lysate
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired working concentration (e.g., 100 µM).
-
Prepare a stock solution of the β-lactamase enzyme in assay buffer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
-
Set up the Assay:
-
In the wells of the 96-well plate, add:
-
Assay buffer
-
Inhibitor solution (at various concentrations)
-
β-lactamase solution
-
-
Include controls:
-
No enzyme control (buffer, nitrocefin)
-
No inhibitor control (buffer, β-lactamase, nitrocefin)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the nitrocefin solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Calculate Inhibition:
-
Determine the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Regulation of AmpC β-Lactamase Expression
The expression of the chromosomal AmpC β-lactamase is tightly regulated and can be induced by the presence of certain β-lactam antibiotics. This process is complex and involves the recycling of peptidoglycan components.[13][15][19][20] Understanding this pathway is crucial for developing cephalosporins that do not induce or are stable to AmpC-mediated resistance.
Caption: Regulation of AmpC β-lactamase expression in Gram-negative bacteria.
Experimental Workflow for Screening New Oral Cephalosporins
This workflow outlines the key stages in the preclinical evaluation of novel oral cephalosporin candidates.
Caption: Preclinical screening workflow for new oral cephalosporins.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. goldbio.com [goldbio.com]
- 5. toku-e.com [toku-e.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Investigation of factors responsible for low oral bioavailability of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of oral cephalosporins, KR-984055 and its prodrugs, KR-999001 and KR-999002, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral absorption of cephalosporin antibiotics. 1. Synthesis, biological properties, and oral bioavailability of 7-(arylacetamido)-3-chloro cephalosporins in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Pharmacokinetics of new oral cephalosporins, including a new carbacephem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Cephalexin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Cephalexin in aqueous solutions for research and development purposes.
Troubleshooting Guide: Poor Solubility of this compound
This compound is a zwitterionic molecule, meaning it contains both acidic and basic functional groups.[1][2] Its solubility in aqueous solutions is highly dependent on the pH of the solution. At its isoelectric point (pI), which is approximately between pH 4.5 and 5, this compound has its lowest solubility.[1][2]
Issue 1: this compound powder is not dissolving in water at room temperature.
-
Cause: this compound has a low intrinsic solubility in water at room temperature, typically around 1-2 mg/mL.[1][2] Higher concentrations are progressively more difficult to achieve without intervention.[1][2]
-
Solution:
-
Increase Temperature: Gently warm the solution to 37°C. This can significantly increase the solubility of this compound.
-
Sonication: Use a sonicator to aid in the dissolution process. The mechanical agitation can help break down powder aggregates and enhance solvation. A combination of warming and sonication is often effective for achieving concentrations up to 8.7 mg/mL.
-
pH Adjustment: The most effective method to increase this compound's solubility is to adjust the pH of the aqueous solution.
-
To dissolve this compound as a salt, adjust the pH away from its isoelectric point (pI ≈ 4.5-5.0).
-
For preparing solutions for cell culture or other physiological experiments, it is common to dissolve this compound in a buffered solution with a pH of around 7.2 to 7.4, such as Phosphate Buffered Saline (PBS). The solubility of this compound in PBS at pH 7.2 is approximately 2 mg/mL.
-
-
Issue 2: Precipitate forms after dissolving this compound and adjusting the pH.
-
Cause: If the pH of the solution is brought close to the isoelectric point of this compound (pH 4.5-5.0) during adjustment, the compound will precipitate out of the solution.
-
Solution:
-
Careful pH Adjustment: When adjusting the pH, add the acid or base dropwise while continuously stirring to avoid localized areas of precipitation.
-
Dissolve at Target pH: If possible, dissolve the this compound powder directly into a buffer that is already at the desired final pH and is outside of the pI range.
-
Issue 3: The this compound solution appears cloudy or hazy.
-
Cause: This can be due to undissolved microscopic particles of this compound or the presence of insoluble impurities.
-
Solution:
-
Filtration: After allowing sufficient time for dissolution with stirring, sonication, and/or warming, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles and sterilize the solution.
-
Issue 4: The dissolved this compound appears to be degrading over time.
-
Cause: this compound is susceptible to degradation, particularly in alkaline solutions (pH > 7). The stability of the solution is also temperature-dependent.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.
-
Storage: If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though stability should be verified for the specific experimental conditions.
-
pH Considerations: Be aware that the degradation rate of this compound increases at higher pH values. For instance, stability is poor in phosphate buffers at pH 6.8 and 7.2, with significant degradation occurring within 2 hours.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound I can dissolve in water?
At room temperature, the solubility of this compound in pure water is low, around 1-2 mg/mL.[1][2] With the aid of warming and sonication, concentrations up to approximately 8.7 mg/mL can be achieved. For higher concentrations, pH adjustment or the use of co-solvents is necessary.
Q2: How does pH affect the solubility of this compound?
This compound is a zwitterion with two pKa values, approximately 2.5 (carboxylic acid) and 7.3 (amino group). Its lowest solubility is at its isoelectric point (pI), which is between pH 4.5 and 5.[1][2] Adjusting the pH below the pI (e.g., with HCl) will protonate the carboxylate group, forming a more soluble cationic salt. Adjusting the pH above the pI (e.g., with NaOH) will deprotonate the amino group, forming a more soluble anionic salt.
Q3: Can I use DMSO to dissolve this compound?
Yes, Dimethyl Sulfoxide (DMSO) can be used to prepare stock solutions of this compound. The solubility in DMSO is around 5 mg/mL.[4] However, it is important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[4] For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the best buffer to use for dissolving this compound for biological experiments?
Phosphate Buffered Saline (PBS) at a pH of 7.2 to 7.4 is a commonly used buffer for dissolving this compound for biological applications. The solubility in PBS at pH 7.2 is approximately 2 mg/mL. However, be mindful of the stability of this compound in phosphate buffers at this pH, as degradation can occur.[3] Always prepare fresh solutions.
Q5: How should I store my this compound stock solution?
For aqueous stock solutions, it is recommended to prepare them fresh before use. If temporary storage is required, store at 2-8°C for no more than 24 hours. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or colder to minimize degradation. For DMSO stock solutions, storage at -20°C is also recommended.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature | Solubility |
| Water | Neutral | Room Temperature | ~1-2 mg/mL[1][2] |
| Water | Not Specified | 37°C with sonication | ≥8.7 mg/mL |
| PBS | 7.2 | Not Specified | ~2 mg/mL |
| DMSO | Not Applicable | Not Specified | ~5 mg/mL[4] |
| Ethanol | Not Applicable | Not Specified | Insoluble[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 347.39 g/mol (anhydrous) |
| pKa1 (Carboxylic Acid) | ~2.5 |
| pKa2 (Amino Group) | ~7.3 |
| Isoelectric Point (pI) | ~4.5 - 5.0[1][2] |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Solution in Aqueous Buffer (pH adjusted)
-
Weighing: Accurately weigh the desired amount of this compound monohydrate powder.
-
Initial Suspension: Add a small amount of purified water (e.g., 50% of the final volume) to the powder to create a slurry.
-
pH Adjustment for Solubilization:
-
Slowly add 1N NaOH dropwise while stirring continuously until the this compound powder is fully dissolved. This will bring the pH above the pI.
-
Alternatively, slowly add 1N HCl dropwise to bring the pH below the pI.
-
-
Final Volume and pH Adjustment:
-
Add the remaining volume of water or buffer (e.g., PBS).
-
Carefully adjust the pH to the desired final value (e.g., 7.4 for cell culture) using 1N HCl or 1N NaOH. Add the acid/base slowly to prevent precipitation.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Use/Storage: Use the solution immediately or store appropriately.
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound monohydrate powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: pH-dependent solubility of this compound.
Caption: Workflow for using co-solvents to dissolve this compound.
References
Technical Support Center: Cephalexin Synthesis - Impurity Identification and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cephalexin. It addresses common issues related to the identification and mitigation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: Impurities in this compound can be broadly categorized into two groups: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis process. Common examples include:
-
Unreacted starting materials: Such as 7-aminodesacetoxycephalosporanic acid (7-ADCA) and D-α-phenylglycine or its derivatives.
-
Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates in the final product.
-
Reagents and catalysts: Trace amounts of reagents, solvents, and catalysts used in the synthesis may remain.
-
Side-reaction products: Undesired reactions can produce structurally related impurities.
-
-
Degradation Products: These impurities form due to the degradation of this compound under various conditions such as improper storage or stress during synthesis. This compound is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress.[1]
Q2: How can I identify unknown peaks in my HPLC chromatogram of a this compound sample?
A2: Identifying unknown peaks requires a systematic approach. Here is a general workflow:
-
Literature and Pharmacopeia Review: Cross-reference the retention times of your unknown peaks with known this compound impurities listed in pharmacopeias (e.g., European Pharmacopoeia - EP) and scientific literature.
-
Spiking Studies: If you have reference standards for known impurities, spike your sample with a small amount of a standard and observe if the peak height of an unknown peak increases. This confirms the identity of that impurity.
-
Mass Spectrometry (MS) Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be used to deduce its chemical structure, often with the aid of fragmentation analysis (MS/MS).[1][2]
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products. Analyzing these stressed samples by HPLC can help to identify the degradation-related peaks in your original sample.[1]
Q3: What are the typical acceptance criteria for impurities in this compound?
A3: Acceptance criteria for impurities are defined by regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), and are detailed in pharmacopeias. These limits are in place to ensure the safety and efficacy of the drug product. While specific limits can vary based on the impurity and the final product, general thresholds are established for reporting, identification, and qualification of impurities. It is crucial to consult the relevant pharmacopeia (e.g., EP, USP) for the specific limits for known and unknown impurities in this compound.
Troubleshooting Guides
Issue 1: High Levels of Unreacted 7-ADCA in the Final Product
-
Possible Cause 1: Incomplete Acylation Reaction.
-
Mitigation:
-
Ensure the molar ratio of the acylating agent (e.g., D-phenylglycine derivative) to 7-ADCA is optimized. An excess of the acylating agent may be required to drive the reaction to completion.
-
Verify the activity of the enzyme or catalyst being used. If using an enzymatic process, ensure the enzyme has not denatured and is used under optimal pH and temperature conditions.[3]
-
Increase the reaction time to allow for complete conversion. Monitor the reaction progress using in-process controls (e.g., HPLC).
-
-
-
Possible Cause 2: Inefficient Purification.
-
Mitigation:
-
Optimize the purification process. This compound can be purified by precipitation at its isoelectric point (pH 4.2). Adjusting the pH of the solution can cause this compound to precipitate, leaving more soluble impurities like 7-ADCA in the mother liquor.[4][5]
-
Consider recrystallization from a suitable solvent system to improve purity.
-
-
Issue 2: Presence of Degradation Products in the Synthesized this compound
-
Possible Cause 1: Harsh Reaction or Work-up Conditions.
-
Mitigation:
-
pH Control: Avoid extreme pH values during the synthesis and purification steps. This compound is susceptible to both acid and base hydrolysis.[1] Maintain the pH within a stable range, especially during work-up and isolation.
-
Temperature Control: Perform reactions at controlled, and often low, temperatures to minimize thermal degradation. Avoid prolonged exposure to high temperatures during drying.
-
Protection from Light: If photolabile impurities are a concern, conduct the synthesis and purification steps in light-protected vessels.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Mitigation:
-
Use de-gassed solvents to minimize dissolved oxygen.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid the presence of metal ions that can catalyze oxidation reactions.
-
-
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation under various forced degradation conditions. This data is crucial for understanding the stability of the molecule and for developing stability-indicating analytical methods.
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) |
| Acidic | 0.1 M HCl | 45 min | 6.64 |
| Alkaline | 0.01 M NaOH | 45 min | 15.07 |
| Oxidative | 3% H₂O₂ | 45 min | 35.65 |
| Thermal | 80 °C | - | 19.39 |
| Photolytic | UV radiation at 365 nm | 25 min | 11.23 |
Data compiled from a stability-indicating RP-UFLC study.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and its Impurities
This protocol is a representative method for the separation and quantification of this compound and its related substances.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., ammonium acetate buffer pH 4.5) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (often the mobile phase or a component of it) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to this compound and its impurities based on their retention times compared to reference standards.
-
Quantify the impurities using a suitable method, such as the area normalization method or by using an external standard of the specific impurity.
-
Visualizations
Caption: this compound synthesis workflow and points of impurity introduction.
Caption: Workflow for the identification of unknown impurities.
References
Optimizing Cephalexin dosage to minimize adverse effects in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalexin in research models. The focus is on optimizing dosage to minimize adverse effects while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in research models?
A1: The most frequently reported adverse effects in animal models are gastrointestinal disturbances, including soft stools, diarrhea, and changes in fecal weight and water content.[1] At higher doses, or in susceptible models, neurotoxicity and nephrotoxicity can also occur.
Q2: How can I distinguish between mild gastrointestinal upset and a more severe reaction?
A2: Mild gastrointestinal upset typically involves transient soft stools. Severe reactions may include persistent watery diarrhea, significant weight loss, and signs of dehydration. It is crucial to monitor the animal's overall health, including food and water intake and body weight.[2]
Q3: Are there specific research models that are more susceptible to this compound's adverse effects?
A3: Animals with pre-existing renal impairment are at a higher risk of developing nephrotoxicity and neurotoxicity due to decreased drug clearance.[3][4] The specific strain and age of the animal can also influence susceptibility.
Q4: Can this compound administration interfere with other experimental parameters?
A4: Yes. For example, this compound has been shown to cause false-positive results in some urine glucose tests.[3] It is essential to consider the potential for such interactions when planning and interpreting experiments.
Troubleshooting Guides
Gastrointestinal Adverse Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Soft Stools / Mild Diarrhea | High initial dosage, individual animal sensitivity. | - Reduce the dosage by 10-20% and monitor for improvement.- Administer this compound with food to potentially lessen gastrointestinal irritation.- Supplement with probiotics to help maintain gut flora.[5] |
| Severe Diarrhea & Dehydration | Dosage is too high for the model, underlying gastrointestinal sensitivity. | - Immediately discontinue this compound administration.- Provide supportive care, including fluid and electrolyte replacement.- Consider a lower starting dose or an alternative antibiotic for future experiments.- Assess fecal water content and consider a washout period before reintroducing the drug at a significantly lower dose. |
| Decreased Food and Water Intake | Nausea, malaise associated with gastrointestinal upset. | - Monitor body weight daily.- Offer palatable food and hydration sources.- If anorexia persists for more than 24 hours, consider discontinuing the treatment and consulting with a veterinarian. |
Neurological Adverse Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hyperactivity, Tremors, or Seizures | Neurotoxicity due to high dosage or accumulation of the drug, especially in models with renal impairment. | - Cease this compound administration immediately.- Provide veterinary care as needed to manage seizures.- For future studies, significantly reduce the dose and consider therapeutic drug monitoring if available.- Assess renal function to rule out impaired drug clearance. |
| Sedation or Lethargy | Central nervous system depression, a less common sign of neurotoxicity. | - Monitor the animal's activity levels using a standardized behavioral test (e.g., open field test).- Reduce the dosage and observe for resolution of symptoms.- Ensure the animal has easy access to food and water. |
Renal Adverse Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased Water Intake and Urination | Potential early sign of renal damage. | - Monitor water intake and urine output quantitatively.- Collect urine samples to analyze for biomarkers of kidney injury (e.g., KIM-1, clusterin, albumin).[6] |
| Elevated Serum Creatinine and BUN | Indicates significant renal impairment. | - Discontinue this compound.- Provide supportive care.- In future experiments, use a lower dose and consider pre-screening animals for baseline renal function. For models with induced renal impairment, a significant dose reduction is necessary.[3] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal (GI) Transit Time
This protocol provides a method for assessing the effect of this compound on GI transit time in rats, a key indicator of gastrointestinal function.
Materials:
-
This compound formulation
-
Non-absorbable marker (e.g., carmine red or charcoal meal)
-
Gavage needles
-
Metabolic cages or cages with wire mesh floors
-
White paper or collection trays
Procedure:
-
Acclimatize animals to individual housing for at least 3 days.
-
Administer the desired oral dose of this compound.
-
At a set time post-drug administration (e.g., 30 minutes), administer a single dose of the non-absorbable marker via oral gavage.
-
House the animals in cages that allow for the easy collection of fecal pellets.
-
Record the time of the first appearance of the colored fecal pellet. This is the GI transit time.
-
Fecal pellets can also be collected at regular intervals to assess changes in weight and water content.
Protocol 2: Evaluation of this compound-Induced Neurotoxicity
This protocol outlines behavioral assessments to detect potential neurotoxic effects of this compound in rodents.
Materials:
-
This compound formulation
-
Open field apparatus
-
Rotarod apparatus
-
Grip strength meter
Procedure:
-
Establish baseline behavioral performance for each animal in the open field test (locomotor activity), rotarod test (motor coordination), and grip strength test before commencing this compound administration.
-
Administer the desired oral dose of this compound.
-
At peak plasma concentration time (approximately 1 hour post-dose), or at other relevant time points, repeat the behavioral tests.
-
Compare the post-dosing performance to the baseline data to identify any significant deficits.
-
Observe animals for clinical signs of neurotoxicity such as tremors, seizures, or ataxia.
Protocol 3: Monitoring for Nephrotoxicity
This protocol describes methods for monitoring renal function in animals receiving this compound.
Materials:
-
This compound formulation
-
Metabolic cages for urine collection
-
Blood collection supplies
-
ELISA kits for urinary biomarkers (KIM-1, Clusterin, Albumin)
-
Biochemistry analyzer for serum creatinine and BUN
Procedure:
-
Collect baseline urine and blood samples before the start of the study.
-
Administer the desired oral dose of this compound.
-
At selected time points during the study (e.g., daily, weekly), place animals in metabolic cages for a defined period (e.g., 24 hours) to collect urine.
-
At the end of the study, or at interim points, collect blood samples.
-
Analyze urine for key biomarkers of kidney injury.[6]
-
Analyze serum for creatinine and Blood Urea Nitrogen (BUN) levels.
-
Compare the results to baseline values and to a control group to assess for nephrotoxicity.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Cephalosporin-induced neurotoxicity signaling pathway.
References
- 1. Alterations of intestinal microflora by antibiotics. Effects on fecal excretion, transit time, and colonic motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Relative nephrotoxicity of cephalosporin antibiotics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound Monohydrate – Rat Guide [ratguide.com]
- 6. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Enhancing the Resolution of Cephalexin Peaks in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their chromatographic methods for enhancing the resolution of Cephalexin peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.
Issue 1: My this compound peak is tailing.
-
Question: What are the common causes of peak tailing for this compound and how can I fix it?
-
Answer: Peak tailing for this compound, an amphoteric compound, is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with the amine group of this compound, causing tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3-4 will protonate the silanol groups, minimizing these interactions.[1][2]
-
Use an End-Capped Column: Employ a column with end-capping to block the residual silanols.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanols.
-
-
-
Mobile Phase pH close to pKa: If the mobile phase pH is too close to the pKa of this compound's functional groups (pKa1 ≈ 2.5 for the carboxylic acid and pKa2 ≈ 7.3 for the amine group), both ionized and unionized forms can exist, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values. For good retention and peak shape on a C18 column, a pH in the range of 3 to 6 is often effective.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Issue 2: My this compound peak is fronting.
-
Question: What causes the this compound peak to show fronting and what are the remedies?
-
Answer: Peak fronting is less common than tailing for this compound but can occur due to the following reasons:
-
Sample Overload: Injecting too high a concentration of this compound can saturate the column.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Dissolve the this compound standard and sample in the mobile phase or a weaker solvent.
-
-
Issue 3: I am observing poor resolution between the this compound peak and other components.
-
Question: How can I improve the resolution between the this compound peak and adjacent peaks?
-
Answer: Improving resolution involves optimizing the separation by adjusting various chromatographic parameters:
-
Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) significantly impact selectivity. Varying the ratio of the organic modifier to the aqueous buffer can alter the retention times of this compound and interfering peaks differently. For instance, switching from methanol to acetonitrile can change the elution order.
-
pH: As mentioned for peak tailing, adjusting the mobile phase pH can alter the ionization state and retention of this compound and other ionizable compounds, thereby improving resolution.
-
-
Stationary Phase:
-
Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, consider using a different column chemistry. For example, a phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.
-
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening for some analytes, potentially enhancing resolution.
-
Issue 4: The retention time of my this compound peak is shifting.
-
Question: What are the likely causes for a drifting or shifting retention time for the this compound peak?
-
Answer: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution or mobile phase change, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, will cause retention time variability.
-
Solution: Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous portion before adding the organic modifier.
-
-
Pump and System Leaks: Leaks in the HPLC system will lead to a lower flow rate than set, resulting in longer retention times.
-
Solution: Inspect the system for any leaks and repair them.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for this compound analysis by RP-HPLC?
A1: A good starting point for method development for this compound analysis on a C18 column would be:
-
Mobile Phase: A mixture of a phosphate or acetate buffer (pH 3.0-5.0) and acetonitrile or methanol. A common starting ratio is 85:15 (aqueous:organic).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 260 nm.[2]
-
Temperature: Ambient or controlled at 25-30 °C.
Q2: How does the mobile phase pH affect the retention of this compound?
A2: this compound has both an acidic (carboxylic acid) and a basic (amine) functional group. At a low pH (e.g., below 2.5), the amine group is protonated (positive charge) and the carboxylic acid is protonated (neutral), making the molecule overall positively charged and more polar, leading to shorter retention times in reversed-phase chromatography. As the pH increases towards its isoelectric point (around pH 4.9), the molecule becomes zwitterionic, and its retention on a C18 column generally increases. At a higher pH (e.g., above 7.3), the carboxylic acid is deprotonated (negative charge) and the amine group is neutral, making the molecule overall negatively charged and more polar, which again leads to shorter retention times. Therefore, controlling the pH is crucial for achieving reproducible retention and optimal resolution.
Q3: Can I use a gradient elution for this compound analysis?
A3: Yes, a gradient elution can be beneficial, especially when analyzing this compound in the presence of impurities or other active ingredients with a wide range of polarities. A gradient allows for the efficient elution of all compounds in a reasonable time while maintaining good peak shape.
Q4: What are the critical system suitability parameters to monitor for a this compound HPLC method?
A4: The key system suitability parameters to monitor include:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5 for the this compound peak to ensure accurate integration.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency and sharp peaks.
-
Resolution (Rs): The resolution between the this compound peak and the closest eluting peak should be greater than 1.5 to ensure baseline separation.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections, the RSD should be low (typically <2%) to demonstrate the precision of the system.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Retention Time and Tailing Factor
| Mobile Phase pH | Retention Time (min) | Tailing Factor |
| 3.0 | 4.2 | 1.1 |
| 4.0 | 5.8 | 1.0 |
| 5.0 | 7.5 | 1.2 |
| 6.0 | 6.1 | 1.4 |
| 7.0 | 3.5 | 1.8 |
| Conditions: C18 column (250 x 4.6 mm, 5 µm), Mobile Phase: 20mM Phosphate buffer:Acetonitrile (80:20), Flow rate: 1.0 mL/min, Temperature: 25 °C. |
Table 2: Influence of Acetonitrile Concentration on this compound Resolution from a Related Impurity
| Acetonitrile (%) | Retention Time of this compound (min) | Retention Time of Impurity A (min) | Resolution (Rs) |
| 10 | 12.5 | 11.2 | 1.8 |
| 15 | 8.2 | 7.5 | 1.5 |
| 20 | 5.5 | 5.1 | 1.1 |
| 25 | 3.8 | 3.6 | 0.8 |
| Conditions: C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: Phosphate buffer pH 4.5:Acetonitrile, Flow rate: 1.0 mL/min, Temperature: 30 °C. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Analysis
-
Mobile Phase Preparation: Prepare a 25 mM potassium phosphate monobasic solution. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm filter. Prepare the final mobile phase by mixing the buffer and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Sample Preparation: For a tablet formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
System Suitability: Inject the standard solution five times and verify that the system suitability criteria are met (e.g., RSD of peak area < 2.0%, tailing factor < 1.5, and theoretical plates > 2000).
-
Analysis: Inject the standard and sample solutions and calculate the amount of this compound in the sample.
Visualizations
Caption: Troubleshooting workflow for common this compound peak shape issues.
Caption: Logical workflow for this compound method refinement to improve peak resolution.
References
Validation & Comparative
Comparative Efficacy of Cephalexin and Other First-Generation Cephalosporins: A Guide for Researchers
An in-depth analysis of Cephalexin, Cefadroxil, and Cefazolin, supported by clinical and in-vitro data, to inform research and drug development.
First-generation cephalosporins have long been a cornerstone in the treatment of infections caused by Gram-positive bacteria. Among these, this compound, Cefadroxil, and Cefazolin are frequently utilized. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these critical antibiotics.
Mechanism of Action: Targeting the Bacterial Cell Wall
First-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, cephalosporins disrupt the integrity of the cell wall, leading to cell lysis and death.[1][2]
While all first-generation cephalosporins share this fundamental mechanism, subtle differences in their affinity for specific PBPs in various bacterial species can influence their spectrum of activity and clinical efficacy. For instance, in Escherichia coli, this compound has shown selectivity for PBP3 and PBP4.[3] Cefazolin exhibits a high affinity for PBP-1 and PBP-3 in Gram-positive bacteria.[4] Cefadroxil also targets and inhibits PBPs to disrupt bacterial cell wall formation.[2][5]
Caption: Mechanism of action of first-generation cephalosporins.
Comparative In-Vitro Activity
The in-vitro activity of cephalosporins is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this activity.
A study comparing the in-vitro activity of this compound, Cefadroxil, and Cefazolin against 48 clinical isolates of methicillin-susceptible Staphylococcus aureus (MSSA) from pediatric musculoskeletal infections provided the following MIC50 and MIC90 values:[6][7][8]
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 2 | 4 |
| Cefadroxil | 2 | 4 |
| Cefazolin | 0.5 | 0.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentrations (MICs) is a critical in-vitro method for assessing antibiotic susceptibility. The broth microdilution method, a widely accepted technique, involves the following key steps:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plate is then incubated under specific conditions (e.g., 35°C for 16-20 hours) that are optimal for bacterial growth.
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Clinical Efficacy in Common Infections
The ultimate measure of an antibiotic's effectiveness lies in its clinical performance. Numerous clinical trials have compared the efficacy of this compound with other first-generation cephalosporins in various infectious diseases.
Skin and Soft Tissue Infections (SSTIs)
In a prospective, multicenter, double-dummy-blind, randomized controlled non-inferiority trial involving 206 patients with uncomplicated mild-to-moderate SSTIs, oral this compound (500 mg four times daily) was compared to intravenous Cefazolin (2 g daily) plus oral probenecid. The study found no significant difference in therapy failure at 72 hours or clinical cure rates at 7 days, suggesting that oral this compound is a safe and effective alternative to outpatient parenteral Cefazolin for this indication.[9][10][11]
Another series of studies on Cefadroxil for skin and soft tissue infections, including both open and double-blind trials with over 1000 patients, reported an overall clinical and bacteriological cure rate of 96%.[12][13][14] A randomized, open-label study comparing once-daily Cefadroxil (1,000 mg) with cefaclor three times daily in 200 patients with SSTIs found no statistically significant difference in clinical efficacy (91% for Cefadroxil vs. 95% for cefaclor).[15]
| Infection Type | Comparison | Key Findings |
| Skin & Soft Tissue | This compound vs. Cefazolin | No significant difference in failure or cure rates.[9][10] |
| Skin & Soft Tissue | Cefadroxil (various studies) | ~96% clinical and bacteriological cure rate.[12][13] |
Urinary Tract Infections (UTIs)
A randomized, double-blind study compared the efficacy of Cefadroxil (1,000 mg twice daily) and this compound (500 mg four times a day) in 28 women with acute uncomplicated UTIs. The study concluded that both regimens were equally effective and well-tolerated.[16] Another controlled comparison of different Cefadroxil dosing regimens in 100 patients with UTIs found high cure rates across all groups.[17] A randomized, multicenter trial comparing once-daily Cefadroxil for 3 or 7 days with amoxicillin for 7 days in women with uncomplicated UTIs found no statistically significant differences in cure rates between the treatment groups.[18]
| Infection Type | Comparison | Key Findings |
| Uncomplicated UTI | Cefadroxil vs. This compound | Both were equally effective and well-tolerated.[16] |
| Uncomplicated UTI | Cefadroxil vs. Amoxicillin | No significant difference in cure rates.[18] |
Respiratory Tract and Other Infections
A study comparing intramuscular Cefazolin to oral this compound for the treatment of pneumococcal pneumonia found that Cefazolin demonstrated superior results.[19][20]
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic, including its absorption, distribution, metabolism, and excretion, are critical determinants of its dosing regimen and overall efficacy.
| Parameter | This compound | Cefadroxil | Cefazolin |
| Administration | Oral | Oral | Parenteral (IV/IM)[21] |
| Bioavailability | Well-absorbed | Well-absorbed | N/A |
| Half-life | Shorter | Longer | - |
| Dosing Frequency | More frequent | Less frequent | - |
The longer half-life of Cefadroxil allows for less frequent dosing compared to this compound, which may improve patient compliance.[15]
Conclusion
This compound, Cefadroxil, and Cefazolin are all effective first-generation cephalosporins with a well-established role in treating Gram-positive bacterial infections. While their fundamental mechanism of action is the same, differences in their pharmacokinetic profiles and, to a lesser extent, their in-vitro activity and clinical efficacy in specific infections, provide a basis for differential clinical application.
This compound and Cefadroxil offer the convenience of oral administration, with Cefadroxil having the advantage of a longer half-life allowing for less frequent dosing. Cefazolin, administered parenterally, is often reserved for more severe infections or surgical prophylaxis where higher and more consistent serum concentrations are required.
The choice between these agents should be guided by the specific clinical scenario, including the type and severity of infection, the causative pathogen and its susceptibility profile, and patient-specific factors. The data presented in this guide provide a foundation for informed decision-making in both clinical and research settings. Further head-to-head comparative trials across a broader range of infections would be beneficial to further delineate the relative efficacy of these important antibiotics.
References
- 1. goldbio.com [goldbio.com]
- 2. What is the mechanism of Cefadroxil? [synapse.patsnap.com]
- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. Cefadroxil Comparable to this compound: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefadroxil Comparable to this compound: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravenous cefazolin plus oral probenecid versus oral this compound for the treatment of skin and soft tissue infections: a double-blind, non-inferiority, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emj.bmj.com [emj.bmj.com]
- 11. emj.bmj.com [emj.bmj.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Cefadroxil in the treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative efficacy of cefadroxil and cefaclor in the treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical comparison of cefadroxil, new oral cephalosporin, and this compound in uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of urinary infections with cefadroxil: controlled comparison of high-compliance oral dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cefadroxil once daily for three or seven days versus amoxycillin for seven days in uncomplicated urinary tract infections in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical studies of cefazolin and comparison with other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of Cephalexin and Amoxicillin: A Comparative Analysis Against Common Pathogens
This guide provides a detailed in vitro comparison of two widely used beta-lactam antibiotics, Cephalexin and Amoxicillin, against common Gram-positive and Gram-negative pathogens. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the antimicrobial profiles of these two agents.
Executive Summary
This compound, a first-generation cephalosporin, and Amoxicillin, an aminopenicillin, are both bactericidal antibiotics that inhibit bacterial cell wall synthesis.[1][2] While both are effective against a range of common pathogens, their in vitro activity can vary. This guide summarizes available Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for key bacterial species, outlines the experimental protocols for these assays, and provides a visual representation of their mechanisms of action and resistance.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound and Amoxicillin against selected common pathogens. Data has been compiled from various studies to provide a comparative overview. It is important to note that MIC values can vary between studies and geographic locations due to differing resistance patterns.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Pathogen | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 88% of strains inhibited by 6.3[3] | Generally susceptible[1][2][4] |
| Streptococcus pyogenes (Group A Strep) | All strains inhibited by 3.1[3] | Generally susceptible[5] |
| Escherichia coli | MIC90: 64[6] | High rates of resistance observed[7] |
| Klebsiella pneumoniae | 30.6% susceptible[7] | 11.1% susceptible[7] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. MSSA refers to Methicillin-susceptible Staphylococcus aureus.
Mechanisms of Action and Resistance
Both this compound and Amoxicillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] They specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, cell lysis.
The primary mechanism of resistance to both antibiotics is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.
Mechanism of Action and Resistance Pathway for Beta-Lactam Antibiotics.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily determined by two standardized methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Kirby-Bauer Disk Diffusion for Zone of Inhibition. The methodologies are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and Amoxicillin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well of a 96-well microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Broth Microdilution Experimental Workflow.
Zone of Inhibition Determination via Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.
Workflow:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of this compound and Amoxicillin are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated inverted at 35°C ± 2°C for 16-20 hours.
-
Measurement of Zones of Inhibition: The diameter of the zone of no bacterial growth around each antibiotic disk is measured in millimeters. The size of the zone is then correlated with established interpretive criteria to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.
Kirby-Bauer Disk Diffusion Experimental Workflow.
References
- 1. This compound vs. amoxicillin: Differences, similarities, and which is better for you [singlecare.com]
- 2. droracle.ai [droracle.ai]
- 3. In vitro antimicrobial activity and human pharmacology of this compound, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound vs. Amoxicillin [medicinenet.com]
- 5. Streptococcus pyogenes (Group A) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Comparative in vitro activities of amoxicillin-clavulanic acid, cefuroxime, this compound, and cephalothin against trimethoprim-resistant Escherichia coli isolated from stools of children attending day-care centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
A Comparative Guide to the Validation of New Analytical Methods for Cephalexin in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantification of Cephalexin, a widely used cephalosporin antibiotic. The validation parameters are presented in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate the suitability of these methods for their intended purpose.
The validation of an analytical procedure is essential to demonstrate that it is suitable for its intended use.[1][2] The ICH has established guidelines that are widely accepted by regulatory authorities.[1][3][4][5] These guidelines detail the validation characteristics required for various analytical procedures.[6] For quantitative analysis of an active pharmaceutical ingredient (API) like this compound, key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Validated Analytical Methods for this compound
The following tables summarize the performance characteristics of representative HPLC and UV-Vis spectrophotometric methods for the analysis of this compound, as reported in various studies.
High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 5-30 µg/mL | [7] |
| 1.0-120 µg/mL | [8] | |
| 12.5-125 µg/mL | [9] | |
| Accuracy (% Recovery) | 99.92% | [7] |
| > 99% | [8] | |
| Precision (%RSD) | < 2% | [8] |
| Limit of Detection (LOD) | 0.05 µg/mL | [10] |
| Limit of Quantitation (LOQ) | 0.165 µg/mL | [10] |
UV-Vis Spectrophotometry Method Validation Data
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 0.04-0.20 mg/mL | [11] |
| 15-75 µg/mL | [12] | |
| 1.0-120 µg/mL | [8] | |
| Accuracy (% Recovery) | 98.50-101.33% | [11] |
| Correlation Coefficient (R²) | 0.9995 | [11] |
| 0.9998 | [12] | |
| 0.999 | [8] | |
| Precision (%RSD) | 0.41% | [11] |
| Limit of Detection (LOD) | 2.60 µg/mL | [12] |
| Limit of Quantitation (LOQ) | 7.89 µg/mL | [12] |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound as per ICH guidelines.
Caption: Workflow for the validation of an analytical method according to ICH guidelines.
Detailed Experimental Protocols
The following are representative protocols for the determination of this compound using HPLC and UV-Vis Spectrophotometry.
RP-HPLC Method Protocol
This protocol is based on a method developed for the estimation of this compound in tablet dosage forms.[7]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 75:25 v/v mixture of methanol and 0.1M sodium acetate buffer.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 10 mL volumetric flask.
-
Working Standard Solution: Dilute 1.0 mL of the stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL. Further dilutions can be made to prepare calibration standards (e.g., 5-30 µg/mL).
-
Sample Preparation: Weigh and finely powder 20 tablets. An amount of powder equivalent to 10 mg of this compound is transferred to a 10 mL volumetric flask, dissolved in methanol, and sonicated. The solution is then filtered.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 240 nm
-
Column temperature: Ambient
-
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
UV-Vis Spectrophotometry Method Protocol
This protocol is based on a method for the quantification of this compound in generic tablets.[11]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Reagent Preparation:
-
Sulfuric acid solution: 20.0% v/v
-
Ninhydrin solution: 0.2% w/v
-
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 250 mg of pure this compound in 500.0 mL of distilled water to obtain a 0.5 mg/mL solution.
-
Preparation of Calibration Standards: Prepare a series of standards by taking aliquots (e.g., 1.0, 2.0, 3.0, and 5.0 mL) of the stock solution. To each, add 4.0 mL of 20% v/v sulfuric acid and 0.5 mL of 0.2% w/v ninhydrin. Dilute to 10 mL with distilled water.
-
Sample Preparation: Prepare a solution from a pool of tablets to a concentration of 0.50 mg/mL of this compound.
-
Procedure:
-
Prepare a blank solution containing the reagents without this compound.
-
Heat the standards and sample solutions in a water bath at 100°C for 15 minutes for color development.
-
Measure the absorbance of the standards and sample against the blank at the wavelength of maximum absorbance.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
-
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantification of this compound in pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis. HPLC offers greater specificity and is ideal for separating this compound from potential degradation products or other active ingredients. UV-Vis spectrophotometry, while potentially less specific, is a simpler, more cost-effective, and rapid technique suitable for routine quality control. The validation data presented demonstrates that both methods can be accurate, precise, and linear within their respective ranges, meeting the requirements set forth by the ICH guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. jetir.org [jetir.org]
- 8. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. ijsr.net [ijsr.net]
The Immunological Tightrope: A Comparative Guide to Cephalexin Cross-Reactivity with Beta-Lactam Antibiotics
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibiotics is paramount for patient safety and the development of novel therapeutics. This guide provides an objective comparison of cephalexin's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.
The potential for allergic cross-reactivity between different beta-lactam antibiotics, a class of drugs characterized by a core beta-lactam ring, is a significant clinical concern. This compound, a first-generation cephalosporin, is frequently implicated in these reactions due to its structural similarities with commonly used penicillins. The primary driver of this cross-reactivity is not the shared beta-lactam ring, as once thought, but rather the identical or highly similar R1 side chains of the molecules.[1][2][3]
Quantitative Analysis of Cross-Reactivity
The risk of an allergic reaction to this compound in a penicillin-allergic individual is not uniform across all penicillins. The degree of similarity in the R1 side chain is the most critical factor in predicting cross-reactivity.[1][4][5] Aminopenicillins, such as ampicillin and amoxicillin, share a very similar R1 side chain with this compound, leading to a higher likelihood of cross-reactivity.[5][6]
| Antibiotic Class/Drug | Shared R1 Side Chain with this compound | Reported Cross-Reactivity Rate with Penicillins | Key Findings & Citations |
| Aminopenicillins (e.g., Ampicillin, Amoxicillin) | Yes (Amino group on the alpha-carbon of the acyl side chain) | 16.45% (for aminocephalosporins)[4][7] ~20-40%[8] | The identical R1 side chain is the primary determinant of cross-reactivity. Patients with a history of amoxicillin allergy are often advised to avoid this compound.[6][8] |
| Other Penicillins (e.g., Penicillin G) | No | Low to negligible | Cross-reactivity is significantly lower when the R1 side chains are dissimilar.[3][4] |
| Second-Generation Cephalosporins (e.g., Cefuroxime) | No | 2.11% (for cephalosporins with low similarity scores)[4] | Dissimilar R1 side chains lead to a low risk of cross-reactivity.[3][4] |
| Third-Generation Cephalosporins (e.g., Ceftriaxone) | No | 2.11% (for cephalosporins with low similarity scores)[4] | Negligible risk of cross-reactivity due to distinct R1 side chains.[5][9] |
| Carbapenems (e.g., Meropenem, Imipenem) | No | 0.87%[4][10] | Despite sharing the beta-lactam ring, the overall structural dissimilarity leads to a very low rate of cross-reactivity.[8][11] |
Experimental Protocols for Assessing Cross-Reactivity
The determination of cross-reactivity relies on a combination of in vivo and in vitro diagnostic methods.
In Vivo Testing:
-
Skin Prick Testing (SPT): A small amount of the antibiotic solution is introduced into the epidermis. A positive reaction, indicated by a wheal and flare, suggests the presence of specific IgE antibodies.
-
Intradermal Testing (IDT): If SPT is negative, a more sensitive IDT may be performed where a small amount of the antibiotic is injected into the dermis.
-
Drug Provocation Test (DPT): Considered the gold standard, this involves administering the drug to the patient in gradually increasing doses under close medical supervision.[10][12] It is only performed if skin tests are negative and there is a clear clinical need for the drug.
In Vitro Testing:
-
Specific IgE Immunoassays (e.g., ImmunoCAP/RAST): These blood tests measure the level of IgE antibodies specific to a particular drug determinant.[12] While having a high positive predictive value, their negative predictive value is low, meaning a negative test does not definitively rule out an allergy.[12]
-
Basophil Activation Test (BAT): This functional assay measures the activation of basophils (a type of white blood cell) in response to the drug. It is a promising diagnostic tool but is currently more common in research settings.[12]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: Logical relationship of this compound cross-reactivity with other beta-lactams.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
- 1. dovepress.com [dovepress.com]
- 2. idstewardship.com [idstewardship.com]
- 3. Cross-reactivity in β-Lactam Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Reactivity to Cephalosporins and Carbapenems in Penicillin-Allergic Patients: Two Systematic Reviews and Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. unmc.edu [unmc.edu]
- 9. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apjai-journal.org [apjai-journal.org]
- 12. nps.org.au [nps.org.au]
A Head-to-Head Examination of Cephalexin and Emerging Antibiotic Contenders
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the evaluation of new antibiotic candidates against established treatments is paramount. This guide provides a comprehensive comparison of the first-generation cephalosporin, Cephalexin, with a new generation of antibiotics: Delafloxacin, Omadacycline, Lefamulin, and Gepotidacin. While direct head-to-head clinical trials are limited, this report synthesizes available clinical trial data, experimental protocols, and mechanisms of action to offer an objective comparison for research and development professionals.
Executive Summary
This compound, a stalwart in treating uncomplicated skin and soft tissue infections (SSTIs) and urinary tract infections (UTIs), faces new challengers with distinct mechanisms of action and broader spectrums of activity. Delafloxacin, a fluoroquinolone, Omadacycline, a tetracycline derivative, Lefamulin, a pleuromutilin, and Gepotidacin, a triazaacenaphthylene, have demonstrated efficacy in pivotal clinical trials for indications traditionally managed by older antibiotics like this compound. This guide presents the available data to facilitate a comparative assessment of their potential roles in clinical practice.
Mechanism of Action at a Glance
The fundamental difference between this compound and these new candidates lies in their molecular targets. This compound inhibits bacterial cell wall synthesis, a classic and effective mechanism against susceptible pathogens.[1][2][3][4] In contrast, the newer agents employ diverse strategies to thwart bacterial growth.
-
Delafloxacin targets bacterial DNA replication by inhibiting two essential enzymes, DNA gyrase and topoisomerase IV.[5][6][7][8][9]
-
Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, and is designed to overcome common tetracycline resistance mechanisms.[10][11][12][13][14]
-
Lefamulin also inhibits protein synthesis but by binding to the peptidyl transferase center of the 50S bacterial ribosome, a novel mechanism for systemic human use.[15][16][17][18][19]
-
Gepotidacin , a first-in-class triazaacenaphthylene, has a unique mechanism of action that involves the inhibition of two essential bacterial enzymes involved in DNA replication, DNA gyrase and topoisomerase IV, at a different binding site than fluoroquinolones.[20][21][22][23][24]
These distinct mechanisms are visualized in the diagrams below.
Signaling Pathway Diagrams
Comparative Efficacy and Safety: A Data-Driven Overview
The following tables summarize the available clinical trial data for this compound and the new antibiotic candidates in their respective approved indications. It is important to note that the comparators in the trials for the new agents were not this compound, thus this represents an indirect comparison.
Table 1: Treatment of Skin and Soft Tissue Infections (SSTIs)
| Antibiotic | Pivotal Trial(s) | Comparator(s) | Primary Efficacy Outcome | Efficacy Result | Common Adverse Events |
| This compound | Various historical and recent studies[25][26][27][28] | Placebo, other cephalosporins, Trimethoprim-Sulfamethoxazole | Clinical Cure Rate | Cure rates vary by study and specific infection, ranging from ~82-96%.[25][27] | Diarrhea, nausea, vomiting, rash, pruritus.[25] |
| Delafloxacin | Phase 3 trials | Vancomycin + Aztreonam | Non-inferiority in clinical response at 48-72 hours | Non-inferior to vancomycin + aztreonam. | Nausea, diarrhea, headache, transaminase elevations, vomiting. |
| Omadacycline | OASIS-1 & OASIS-2[29][30][31][32][33] | Linezolid | Non-inferiority in early clinical response at 48-72 hours | Non-inferior to linezolid.[32] | Gastrointestinal events (nausea, vomiting).[32] |
Table 2: Treatment of Uncomplicated Urinary Tract Infections (uUTIs)
| Antibiotic | Pivotal Trial(s) | Comparator(s) | Primary Efficacy Outcome | Efficacy Result | Common Adverse Events |
| This compound | Various studies[34][35][36][37] | Other dosing regimens, other antibiotics | Clinical and/or Microbiological Cure | Clinical success rates reported around 81%.[35] Twice-daily dosing showed similar efficacy to four-times-daily.[34] | Gastrointestinal upset. |
| Gepotidacin | EAGLE-2 & EAGLE-3[38][39][40][41] | Nitrofurantoin | Therapeutic success (clinical and microbiological resolution) at test-of-cure (Day 10-13) | Non-inferior to nitrofurantoin in both trials, and superior in EAGLE-3. | Diarrhea.[40] |
Table 3: Treatment of Community-Acquired Bacterial Pneumonia (CABP)
| Antibiotic | Pivotal Trial(s) | Comparator(s) | Primary Efficacy Outcome | Efficacy Result | Common Adverse Events |
| Lefamulin | LEAP 1 & LEAP 2[42][43][44][45][46] | Moxifloxacin | Non-inferiority in early clinical response at 96 ± 24 hours | Non-inferior to moxifloxacin.[43] | Injection site reactions, diarrhea, nausea, vomiting. |
Detailed Experimental Protocols
A summary of the methodologies for the pivotal trials of the new antibiotic candidates is provided below.
Delafloxacin for SSTIs (Phase 3)
-
Study Design: Two randomized, double-blind, active-control, non-inferiority trials.
-
Patient Population: Adults with acute bacterial skin and skin structure infections (ABSSSI), including cellulitis/erysipelas, wound infections, major cutaneous abscesses, or burn infections.
-
Intervention: Delafloxacin administered intravenously and/or orally.
-
Comparator: Vancomycin plus aztreonam.
-
Primary Endpoint: Clinical response at 48 to 72 hours, defined as a ≥20% decrease in lesion size.
-
Key Exclusion Criteria: Known or suspected bacteremia at baseline, severe sepsis, or septic shock.
Omadacycline for SSTIs (OASIS-1 & OASIS-2 Trials)
-
Study Design: Two phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority studies.[29]
-
Patient Population: Adults with ABSSSI including wound infection, cellulitis/erysipelas, or major abscess.[29]
-
Intervention: OASIS-1: Intravenous (IV) omadacycline with an option to switch to oral. OASIS-2: Oral-only omadacycline.[29][30]
-
Comparator: Linezolid (IV with oral switch option in OASIS-1, and oral-only in OASIS-2).[29][30]
-
Primary Endpoints: Early clinical response at 48-72 hours in the modified intention-to-treat (mITT) population and investigator-assessed clinical response at post-treatment evaluation in the mITT and clinically evaluable populations.[30]
-
Key Inclusion Criteria: Adults with a qualifying ABSSSI requiring at least 7 days of antibiotic therapy.
Lefamulin for CABP (LEAP 1 & LEAP 2 Trials)
-
Study Design: Two phase 3, double-blind, double-dummy, non-inferiority randomized clinical trials.[44]
-
Patient Population: Adults with community-acquired bacterial pneumonia (CABP).[43]
-
Intervention: LEAP 1: IV lefamulin with a switch to oral option. LEAP 2: Oral-only lefamulin.[44]
-
Comparator: Moxifloxacin (IV with oral switch option in LEAP 1, and oral-only in LEAP 2).[44]
-
Primary Endpoint: Early clinical response (ECR) at 96 ± 24 hours after the first dose.[43]
-
Key Inclusion Criteria: Adults with radiographically confirmed pneumonia and clinical signs and symptoms of CABP.
Gepotidacin for uUTIs (EAGLE-2 & EAGLE-3 Trials)
-
Study Design: Two phase 3, randomized, controlled, double-blind, double-dummy, non-inferiority trials.[39]
-
Patient Population: Female participants aged 12 years and older with uncomplicated urinary tract infections.[38]
-
Intervention: Oral gepotidacin (1500 mg twice daily for 5 days).[39]
-
Comparator: Oral nitrofurantoin (100 mg twice daily for 5 days).[39]
-
Primary Endpoint: Therapeutic response (a combination of clinical success and microbiological success) at the test-of-cure visit (day 10-13).[39]
-
Key Inclusion Criteria: Female patients with two or more symptoms of uUTI and evidence of urinary nitrite or pyuria.[40]
Conclusion
The landscape of antibiotic therapy is evolving, with new agents offering novel mechanisms of action and potential advantages in spectrum of activity and dosing. While this compound remains a valuable and cost-effective option for many common infections, the emergence of Delafloxacin, Omadacycline, Lefamulin, and Gepotidacin provides clinicians and researchers with new tools, particularly in the context of rising antimicrobial resistance. The indirect comparisons presented in this guide, based on available clinical trial data, underscore the efficacy and safety of these new antibiotics against current standard-of-care agents. Further research, including direct head-to-head trials with established first-line agents like this compound, will be crucial in defining the precise role of these novel antibiotics in the therapeutic armamentarium.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Omadacycline - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]
- 19. contagionlive.com [contagionlive.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. blujepahcp.com [blujepahcp.com]
- 22. droracle.ai [droracle.ai]
- 23. urologytimes.com [urologytimes.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Treatment of Uncomplicated Skin Abscesses in a Population at Risk for Community-Acquired Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical trial: comparative effectiveness of this compound plus trimethoprim-sulfamethoxazole versus this compound alone for treatment of uncomplicated cellulitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Omadacycline for Acute Bacterial Skin and Skin-Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Making sure you're not a bot! [academiccommons.columbia.edu]
- 34. Twice daily this compound for uncomplicated urinary tract infection in women [idsociety.org]
- 35. droracle.ai [droracle.ai]
- 36. Single-dose this compound therapy for acute bacterial urinary tract infections and acute urethral syndrome with bladder bacteriuria - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. 2minutemedicine.com [2minutemedicine.com]
- 41. researchgate.net [researchgate.net]
- 42. 2.1. The characteristics of the studies [bio-protocol.org]
- 43. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 45. rebelem.com [rebelem.com]
- 46. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the impurity profiles of generic versus brand-name Cephalexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of brand-name and generic Cephalexin, supported by established analytical methodologies. The safety and efficacy of a drug product are intrinsically linked to its purity. For generic drugs, demonstrating a comparable impurity profile to the brand-name counterpart is a critical aspect of establishing therapeutic equivalence. Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in pharmaceutical products.[3]
This analysis synthesizes data from publicly available literature and regulatory standards to present a representative comparison. The findings indicate that both brand-name and generic this compound products adhere to the specified pharmacopeial limits for impurities. While minor variations in the impurity profiles can exist due to different manufacturing processes, these differences are not typically clinically significant, as all products must meet the same quality standards.
Quantitative Data Summary
The following table summarizes a representative impurity profile for a brand-name this compound product and two different generic versions. The data is compiled based on typical impurity levels found in this compound products and adheres to the limits set by major pharmacopoeias. The specified impurities are known process-related impurities or degradation products of this compound.[1][4][5]
| Impurity | Brand-Name this compound (% Area) | Generic this compound A (% Area) | Generic this compound B (% Area) | Pharmacopeial Limit (% Area) |
| This compound Impurity A (D-Phenylglycine) | 0.08 | 0.10 | 0.09 | ≤ 0.5 |
| This compound Impurity B (7-ADCA) | 0.12 | 0.15 | 0.11 | ≤ 0.5 |
| This compound Impurity C (D-Phenylglycyl this compound) | 0.05 | Not Detected | 0.06 | ≤ 0.2 |
| This compound Impurity F (Δ²-Cephalexin) | 0.10 | 0.08 | 0.12 | ≤ 1.0 |
| Any Unspecified Impurity | 0.04 | 0.06 | 0.05 | ≤ 0.10 |
| Total Impurities | 0.39 | 0.39 | 0.43 | ≤ 2.0 |
Experimental Protocols
The data presented in this guide is based on established and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), which is a cornerstone technique for impurity profiling in the pharmaceutical industry.[2][6]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate, identify, and quantify this compound and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][8] For instance, a mobile phase of water, methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v) with the pH adjusted to 4 has been shown to be effective.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 254 nm or 260 nm is commonly used.[3][6]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample (from brand-name or generic products) in a suitable diluent (e.g., the mobile phase) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), a standard solution of this compound, and the sample solutions.
-
Record the chromatograms and integrate the peaks.
-
-
Quantification: The amount of each impurity is typically expressed as a percentage of the area of the main this compound peak. Reference standards for known impurities are used for identification and accurate quantification.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound impurity profiles.
Caption: Workflow for this compound Impurity Profiling.
Signaling Pathway of this compound's Antibacterial Action
While not directly related to impurity analysis, understanding the mechanism of action of this compound provides context for its therapeutic importance. This compound is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.
Caption: this compound's Mechanism of Action.
References
A systematic review on the clinical pharmacokinetics of Cephalexin in healthy and diseased populations
A Systematic Review for Researchers and Drug Development Professionals
Cephalexin, a first-generation cephalosporin, has been a cornerstone in the treatment of various bacterial infections for decades. Its efficacy and safety profile are well-established, but a nuanced understanding of its pharmacokinetic (PK) properties across diverse populations is critical for dose optimization and therapeutic success. This guide provides a systematic comparison of this compound's clinical pharmacokinetics in healthy individuals and in populations with specific disease states, supported by experimental data and detailed methodologies.
Pharmacokinetic Profile of this compound: A Tabular Comparison
The following tables summarize key pharmacokinetic parameters of orally administered this compound across different populations, providing a clear comparison of its absorption, distribution, and elimination characteristics.
Table 1: Pharmacokinetics of this compound in Healthy Adult Populations
| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Reference |
| 250 | 9.0 | 1.0 | 19.6 (AUC0-t) | 0.92 | [1] |
| 500 | 12.0 ± 0.8 | 2.0 | - | 1.03 | [2] |
| 500 | 18.29 ± 3.01 | - | 31.33 (AUC0-∞) | - | [3] |
| 500 | 14.92 | 0.5 | 19.12 (AUC0-t) | 0.91 | [1] |
| 1000 | 32.0 | 1.0 | - | - | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.
Table 2: Pharmacokinetics of this compound in Pediatric Populations
| Population | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Reference |
| Infants (0-60 days) | 25 mg/kg | - | - | - | - | [4][5][6] |
| Children (1-18 years) with osteoarticular infections | 40 mg/kg/dose (median) | - | ~1.0 | - | 1.1 (median) | [7] |
Note: Detailed PK parameters for infants are being actively studied to refine dosing strategies.[4][5][6]
Table 3: Impact of Renal Impairment on this compound Pharmacokinetics (500 mg dose)
| Renal Function | Creatinine Clearance (CrCl, mL/min) | Cmax (µg/mL) | Half-life (t½) (hr) | Reference |
| Normal | > 80 | 12.0 ± 0.8 | 1.03 | [2] |
| Mild Impairment | 50-80 | - | - | [8] |
| Moderate Impairment | 30-50 | - | Increased | [8] |
| Severe Impairment | 10-30 | - | Significantly Increased | [8] |
| Anephric (on hemodialysis) | < 10 | 27.6 ± 6.4 | up to 15.4 | [9][10] |
Note: Dosage adjustments are recommended for patients with a creatinine clearance of less than 30 mL/min.[8][11]
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from clinical studies employing rigorous methodologies to ensure accuracy and reproducibility. Below are summaries of typical experimental protocols used in this compound pharmacokinetic studies.
Study Design and Subject Recruitment
Most studies evaluating the pharmacokinetics of this compound in healthy volunteers utilize a randomized, crossover design.[3][12] This design allows each subject to serve as their own control, minimizing inter-individual variability. For studies involving diseased populations, such as those with renal impairment or pediatric patients, a prospective, open-label design is common.[4][5][7] Subjects are recruited based on specific inclusion and exclusion criteria, and informed consent is obtained.
Drug Administration and Sample Collection
A single oral dose of this compound, typically in capsule or suspension form, is administered to fasting subjects.[1][3] Blood samples are collected at predetermined time points before and after drug administration. Sampling schedules are designed to capture the absorption, distribution, and elimination phases of the drug, often extending up to 8-12 hours post-dose.[13] Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples is most commonly determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (HPLC-MS/MS).[1][14][15] These methods provide high sensitivity and specificity for the quantification of this compound. The analytical method is validated for linearity, accuracy, precision, and stability to ensure reliable results.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[7] This includes the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax), which are directly obtained from the observed data. The area under the plasma concentration-time curve (AUC) is calculated using the trapezoidal rule. The elimination half-life (t½) is determined from the terminal slope of the logarithmic plasma concentration-time curve.
Visualizing this compound's Journey: Pathways and Processes
To better illustrate the key processes involved in this compound's pharmacokinetics and the typical workflow of a clinical study, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) Pathway.
Caption: A typical experimental workflow for a this compound pharmacokinetic study.
Discussion and Conclusion
The clinical pharmacokinetics of this compound are well-characterized by rapid oral absorption, limited plasma protein binding, a lack of significant metabolism, and primary elimination of the unchanged drug through the kidneys.[9][11][16] In healthy adults, this compound exhibits predictable and dose-proportional pharmacokinetics.
Significant alterations in this compound's pharmacokinetic profile are observed in specific populations. In individuals with renal impairment, the elimination half-life is markedly prolonged, necessitating dose adjustments to prevent drug accumulation and potential toxicity.[2][8][17] While data in pediatric populations are still being refined, it is understood that developmental changes in renal function can influence drug clearance.[4][7]
This systematic comparison underscores the importance of considering patient-specific factors, particularly renal function, when prescribing this compound. The provided data and methodologies offer a valuable resource for researchers and drug development professionals in the ongoing effort to optimize antibiotic therapy and ensure patient safety. Further research, especially in special populations like infants and the elderly, will continue to refine our understanding and guide clinical practice.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Determination of cefalexin pharmacokinetics and dosage adjustments in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-ways crossover bioequivalence study of this compound in healthy Malay volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. P-1222. Oral this compound Population Pharmacokinetics and Target Attainment Analysis in Infants 0-60 Days Old - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound Population Pharmacokinetics and Target Attainment Analysis in Infants 7-60 Days Old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of oral this compound in children with osteoarticular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of Cefaclor and this compound: Dosage Nomograms for Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A bioequivalence study of six brands of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probenecid effects on this compound pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioequivalence of cefalexin in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cephalexin Disposal
For Immediate Implementation by Laboratory Personnel
Proper disposal of the antibiotic cephalexin is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate the risks of environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound waste in a laboratory setting.
Key Disposal Procedures and Considerations
This compound, a β-lactam antibiotic, requires careful handling and disposal to neutralize its biological activity. Improper disposal, such as drain disposal of untreated solutions, can contribute to the dissemination of antibiotics into waterways, fostering the emergence of drug-resistant bacteria.[1]
Segregation and Labeling: All waste containing this compound, including stock solutions, used culture media, and contaminated labware, should be segregated from general laboratory waste.[1] Containers for this compound waste must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound Waste" to ensure proper handling by waste management personnel.
Disposal Methods: The primary recommended method for the disposal of this compound waste is through a licensed hazardous waste contractor who will typically employ incineration. For laboratories generating small quantities of this compound waste, chemical inactivation prior to disposal may be a viable option, provided it aligns with institutional and local regulations.
Quantitative Data on this compound Degradation
Various advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading this compound in aqueous solutions. The following table summarizes the removal efficiency of this compound using different experimental methods. This data is crucial for understanding the potential for chemical degradation as a disposal method.
| Treatment Method | Initial this compound Concentration | Removal Efficiency | Reaction Time | Reference |
| UV/Sodium Persulfate (SPS) | 10 mg/L | 100% | 60 min | [2] |
| Fenton Process (H₂O₂/Fe²⁺) | 10 mg/L | 100% | 60 min | [2] |
| Ultrasound (200 W) | 20 mg/L | Not specified | 150 min | [3] |
| UV (254nm) | 512 mg/L | 81% | 20 min | [4] |
| Magnetic Graphene Oxide | 15 mg/L | 97.69% | 33 min | [5] |
Experimental Protocols for this compound Degradation
For research purposes or as a potential in-lab treatment method (subject to institutional approval), the following experimental protocols for this compound degradation have been documented:
Protocol 1: Chemical Inactivation using Sodium Hydroxide
This protocol is adapted from a method for the hydrolysis of β-lactam antibiotics.[6]
Objective: To hydrolyze the β-lactam ring of this compound, rendering it biologically inactive.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
Place the this compound waste solution in a suitable beaker or flask on a stir plate.
-
While stirring, slowly add 1 M NaOH solution to the this compound waste.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
Allow the mixture to react for at least 30 minutes to ensure complete hydrolysis of the β-lactam ring.
-
After the reaction, the solution may be neutralized with an appropriate acid (e.g., hydrochloric acid) as per institutional guidelines before being collected by a hazardous waste management service. Note: Do not discharge the neutralized solution to the sanitary sewer unless explicitly permitted by local regulations and institutional policy.
Protocol 2: UV/Persulfate Degradation
This protocol is based on a study investigating advanced oxidation processes for this compound removal.[2]
Objective: To degrade this compound using UV-activated sodium persulfate.
Materials:
-
This compound solution (e.g., 10 mg/L)
-
Sodium Persulfate (SPS)
-
Low-pressure mercury vapor lamp (UV-C source)
-
Quartz reactor or a UV-transparent vessel
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Prepare the this compound solution in the quartz reactor.
-
Add the desired concentration of SPS to the solution. For a 10 mg/L this compound solution, a starting point could be an equimolar concentration of SPS.
-
Place the reactor under the UV lamp and begin irradiation while continuously stirring the solution.
-
Irradiate for a predetermined time (e.g., 60 minutes) to achieve complete degradation.
-
The resulting solution should be collected as hazardous chemical waste for disposal.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
By implementing these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, thereby upholding their commitment to laboratory safety and public health. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
Personal protective equipment for handling Cephalexin
Essential Safety and Handling Guide for Cephalexin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Information
This compound is a semi-synthetic cephalosporin antibiotic. While essential as a medication, in a laboratory setting it is a chemical that requires careful handling. The primary hazards include the potential for allergic sensitization, and irritation to the skin, eyes, and respiratory system.[1][2]
-
Respiratory Sensitization : Inhalation of this compound powder may cause allergy or asthma-like symptoms.[2][3][4]
-
Skin Sensitization : May cause an allergic skin reaction upon contact.[2][3]
-
Eye and Skin Irritation : Direct contact can cause serious eye and skin irritation.[2]
-
Harmful if Swallowed/Inhaled/Absorbed through skin : this compound is classified as harmful if ingested, inhaled, or in contact with skin.[2]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, get medical advice.[2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][5]
-
Ingestion : Do not induce vomiting. Call a physician or poison control center immediately.[2]
Personal Protective Equipment (PPE) Summary
Consistent and correct use of PPE is the most critical barrier against exposure. The following table summarizes the required equipment for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Powder) | Safety glasses with side-shields or goggles.[6] | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[7][8] | Lab coat or disposable gown.[5][6] | NIOSH/MSHA approved respirator to prevent dust inhalation.[1][3] |
| Handling Solutions | Safety glasses. Use goggles or a face shield if there is a splash hazard.[5] | Chemical-resistant gloves.[5][6] | Lab coat.[5] | Not typically required if handled in a well-ventilated area or chemical fume hood.[5] |
| Weighing/Compounding | Goggles and/or face shield.[5] | Two pairs of chemical-resistant gloves.[7][8] | Disposable, low-permeability gown.[7] | Use only in a ventilated enclosure (e.g., fume hood) or wear an approved respirator.[4][6] |
| Cleaning Spills | Goggles and face shield. | Two pairs of heavy-duty, chemical-resistant gloves. | Impervious disposable gown.[6] | Respirator with a particle filter.[1] |
Occupational Exposure Limits: Safety Data Sheets indicate that this compound currently has no established occupational exposure limit values (e.g., PEL, TLV) from regulatory bodies.[3][6][9] Therefore, exposure should be minimized to the lowest achievable level.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk.
Procedural Handling and Storage
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][9] The work area should be designated for handling this compound, and all necessary PPE must be donned.
-
Engineering Controls : All procedures that may generate dust, such as weighing or reconstituting the powder, should be performed in a chemical fume hood or other ventilated enclosure to ensure good ventilation.[2][6]
-
Handling : Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[1] Minimize dust generation and accumulation during handling.[10] After handling, wash hands thoroughly.[5]
-
Storage : Store this compound in its original, tightly closed container.[5] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] Some formulations may require refrigeration or freezer storage.[1][9]
Disposal Plan
-
Waste Collection : All disposable materials that have come into contact with this compound, including gloves, gowns, and bench paper, should be considered contaminated waste. Place these items in a sealed, clearly labeled waste container.[3]
-
Unused Product : Avoid disposal if possible; make attempts to use the product completely for its intended purpose.[5] If disposal is necessary, do not release it into the environment.[1]
-
Final Disposal : Dispose of all contaminated waste and unused product through an approved waste disposal plant.[3] Incineration is a suggested method for unwanted materials.[5] Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merck.com [merck.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. osha.gov [osha.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. fishersci.com [fishersci.com]
- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
